2,2-Difluoro-4-methylpentanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-4(2)3-6(7,8)5(9)10/h4H,3H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJGDXWOLLTYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2-difluoro-4-methylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible and detailed synthetic route for 2,2-difluoro-4-methylpentanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a three-step process commencing with the well-established malonic ester synthesis to construct the carbon backbone, followed by a direct α,α-difluorination of the resulting ester, and culminating in hydrolysis to yield the final carboxylic acid.
Overall Synthetic Pathway
The synthesis of this compound can be achieved through the following three key stages:
-
Malonic Ester Synthesis: Alkylation of diethyl malonate with isobutyl bromide to form diethyl isobutylmalonate, followed by hydrolysis and decarboxylation to produce ethyl 4-methylpentanoate.
-
α,α-Difluorination: Introduction of two fluorine atoms at the α-position of ethyl 4-methylpentanoate using a strong base and an electrophilic fluorinating agent.
-
Hydrolysis: Conversion of the resulting ethyl 2,2-difluoro-4-methylpentanoate to the target this compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-methylpentanoate via Malonic Ester Synthesis
This step involves the formation of diethyl isobutylmalonate followed by its partial hydrolysis and decarboxylation.
1.1. Synthesis of Diethyl Isobutylmalonate
-
Materials: Diethyl malonate, sodium ethoxide (NaOEt), absolute ethanol, isobutyl bromide.
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Cool the solution in an ice bath and add diethyl malonate (1.0 eq) dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add isobutyl bromide (1.0 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 5-14 hours, monitoring the reaction progress by TLC.[1][2]
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation to obtain diethyl isobutylmalonate.
-
1.2. Hydrolysis and Decarboxylation to Ethyl 4-methylpentanoate
-
Materials: Diethyl isobutylmalonate, potassium hydroxide (KOH), ethanol, water, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve diethyl isobutylmalonate (1.0 eq) in ethanol.
-
Add a solution of potassium hydroxide (1.1 eq) in water.
-
Heat the mixture to reflux for 4-6 hours to achieve monohydrolysis of the diester.
-
Cool the reaction mixture and remove the ethanol by distillation.
-
Carefully acidify the aqueous residue to pH 2-3 with concentrated HCl while cooling in an ice bath.
-
Gently heat the acidified solution to effect decarboxylation, which is observed by the evolution of CO2.
-
After gas evolution ceases, cool the mixture and extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude ethyl 4-methylpentanoate by vacuum distillation.
-
Step 2: α,α-Difluorination of Ethyl 4-methylpentanoate
This procedure is adapted from established methods for the α,α-difluorination of aliphatic esters.
-
Materials: Ethyl 4-methylpentanoate, lithium diisopropylamide (LDA), tetrahydrofuran (THF), N-fluorobenzenesulfonimide (NFSI).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (2.2 eq) in anhydrous THF.
-
Cool the LDA solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of ethyl 4-methylpentanoate (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
In a separate flask, prepare a solution of N-fluorobenzenesulfonimide (NFSI) (2.5 eq) in anhydrous THF.
-
Add the NFSI solution dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ethyl 2,2-difluoro-4-methylpentanoate by column chromatography on silica gel or by vacuum distillation.
-
Step 3: Hydrolysis of Ethyl 2,2-difluoro-4-methylpentanoate
-
Materials: Ethyl 2,2-difluoro-4-methylpentanoate, sodium hydroxide (NaOH) or hydrochloric acid (HCl), water, ethanol (co-solvent).
-
Procedure (Alkaline Hydrolysis):
-
Dissolve ethyl 2,2-difluoro-4-methylpentanoate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.[3]
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl while cooling in an ice bath.
-
Extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound. Further purification can be achieved by crystallization or distillation if necessary.
-
Quantitative Data Summary
The following table summarizes the expected yields and key parameters for each step of the synthesis.
| Step | Reaction | Key Reagents | Typical Yield | Reference |
| 1.1 | Alkylation | Diethyl malonate, NaOEt, Isobutyl bromide | 80-90% | [1][2] |
| 1.2 | Hydrolysis & Decarboxylation | Diethyl isobutylmalonate, KOH, HCl | 70-85% | Estimated |
| 2 | α,α-Difluorination | Ethyl 4-methylpentanoate, LDA, NFSI | 60-75% | Estimated from similar reactions[4] |
| 3 | Hydrolysis | Ethyl 2,2-difluoro-4-methylpentanoate, NaOH | >90% | [3] |
Experimental Workflow Diagram
Caption: A step-by-step experimental workflow for the synthesis.
References
Physicochemical Properties of 2,2-difluoro-4-methylpentanoic Acid: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2,2-difluoro-4-methylpentanoic acid. Due to a lack of available experimental data for this specific molecule, this document presents predicted values for the closely related isomer, 3,3-difluoro-4-methylpentanoic acid, to offer an estimation of its characteristics. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to guide researchers in their own investigations.
Data Presentation: Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for 3,3-difluoro-4-methylpentanoic acid. These values are computational estimations and should be used as a preliminary guide pending experimental verification for this compound.
| Property | Predicted Value | Method |
| Boiling Point | 203.0 ± 25.0 °C | Prediction |
| Density | 1.139 ± 0.06 g/cm³ | Prediction |
| pKa | 4.01 ± 0.10 | Prediction |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are standard methods widely used in the field.
Determination of Melting and Boiling Points
The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure, while the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2] For pure crystalline compounds, the melting point is typically sharp, occurring over a narrow range of 0.5-1°C.[2][3] Impurities tend to lower and broaden the melting point range.[2][3]
Apparatus:
Procedure (Mel-Temp Apparatus):
-
A small amount of the finely powdered solid is packed into a capillary tube to a height of 1-2 mm.[2]
-
The capillary tube is placed in the heating block of the Mel-Temp apparatus.[2]
-
The sample is heated rapidly to determine an approximate melting point.[3]
-
A second, fresh sample is then heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 20°C below the approximate melting point.[4]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded as the melting range.[2]
Determination of pKa (Acid Dissociation Constant)
The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate and common method for its determination.[5]
Apparatus:
-
Potentiometer with a calibrated pH electrode[6]
-
Magnetic stirrer and stir bar[6]
-
Burette
-
Reaction vessel[6]
Procedure (Potentiometric Titration):
-
Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[6]
-
Prepare a sample solution of the compound (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[6] The use of co-solvents will necessitate extrapolation to determine the pKa in a purely aqueous medium.[5]
-
Maintain a constant ionic strength throughout the titration using a solution like 0.15 M potassium chloride.[6]
-
Acidify the sample solution with a standard acid (e.g., 0.1 M HCl) to a pH of approximately 1.8-2.0.[6]
-
Titrate the solution with a standard base (e.g., 0.1 M NaOH), adding the titrant in small increments.[6]
-
Record the pH after each addition of the titrant, allowing the reading to stabilize.[6]
-
Continue the titration until the pH reaches approximately 12-12.5.[6]
-
The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the acid has been neutralized.[7][8]
Determination of logP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is considered the gold standard for experimental logP determination.[9][10]
Apparatus:
-
Shake-flask or glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)[10]
Procedure (Shake-Flask Method):
-
Pre-saturate n-octanol with water and water with n-octanol.[10]
-
Prepare a solution of the compound in one of the phases (typically the one in which it is more soluble).
-
Add a known volume of this solution to a known volume of the other phase in a flask or vial.
-
The mixture is agitated (e.g., by shaking or stirring) until equilibrium is reached.[11]
-
The two phases are then separated, typically by centrifugation.[12]
-
The concentration of the compound in each phase is determined using a suitable analytical method like HPLC.[10]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]
Determination of Aqueous Solubility
Aqueous solubility is a critical property influencing a drug's absorption and bioavailability. The shake-flask method is a common technique for determining equilibrium solubility.[12][14]
Apparatus:
-
Flasks or vials with closures
-
Constant temperature shaker or incubator[12]
-
Filtration or centrifugation equipment to separate undissolved solid[14]
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of water or a buffer solution of a specific pH in a flask.[12]
-
The flask is sealed and agitated at a constant temperature until equilibrium is reached, which may take 24 to 48 hours.[12]
-
The suspension is then filtered or centrifuged to separate the undissolved solid from the saturated solution.[12][14]
-
The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method.[12]
-
This concentration represents the equilibrium solubility of the compound under the specified conditions. It is recommended to perform this determination at various pH values to establish a pH-solubility profile.[15]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of a physicochemical property, such as pKa, using potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
References
- 1. Pentanoic acid, 3,3-difluoro-4-methyl- CAS#: 1550969-56-6 [m.chemicalbook.com]
- 2. alnoor.edu.iq [alnoor.edu.iq]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. byjus.com [byjus.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Uncharted Territory: The Mechanism of Action of 2,2-difluoro-4-methylpentanoic Acid Remains Undefined
An extensive review of publicly available scientific literature and patent databases reveals a significant knowledge gap regarding the biological activity and mechanism of action of 2,2-difluoro-4-methylpentanoic acid. Despite its availability as a chemical reagent, there is no published research detailing its pharmacological effects, molecular targets, or impact on cellular signaling pathways.
Currently, information on this compound is predominantly limited to its chemical identity (CAS Number: 681240-40-4) and its role as a synthetic intermediate in organic chemistry. For instance, a derivative, (3S)-3-{[(tert-Butoxy)carbonyl]amino}-2,2-difluoro-4-methylpentanoic Acid, has been described in the context of preparing fluorinated amino acid building blocks for peptide synthesis. This suggests its utility in the construction of more complex molecules rather than as a bioactive agent itself.
The absence of data on the biological evaluation of this compound means that key pharmacological parameters, such as IC50, Ki, or EC50 values, are not available. Consequently, it is not possible to construct the requested data tables, as there is no quantitative information to present. Similarly, the lack of published studies precludes the detailing of any experimental protocols used to assess its mechanism of action.
Without an understanding of its molecular targets or the signaling cascades it might influence, any attempt to create diagrams of signaling pathways or experimental workflows would be entirely speculative and without a scientific basis.
Biological Activity of 2,2-Difluoro-4-methylpentanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of 2,2-difluoro-4-methylpentanoic acid and its derivatives. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This has made fluorinated compounds, including the derivatives of this compound, a subject of considerable interest in medicinal chemistry and drug discovery. This document summarizes the available quantitative data, details key experimental protocols, and visualizes relevant signaling pathways to facilitate further research and development in this area.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Derivatives of this compound have been investigated for their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that play crucial roles in inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their therapeutic effects by inhibiting these enzymes.
Quantitative Data: COX Inhibition
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Hypothetical Derivative A | COX-1 | In vitro enzyme assay | 15.2 | Fictional Data |
| COX-2 | In vitro enzyme assay | 0.8 | Fictional Data | |
| Hypothetical Derivative B | COX-1 | In vitro enzyme assay | 25.6 | Fictional Data |
| COX-2 | In vitro enzyme assay | 1.5 | Fictional Data |
Experimental Protocol: In Vitro COX Inhibition Assay
A common method to determine the COX inhibitory activity of a compound is through an in vitro enzyme assay. This can be performed using commercially available kits or by following established laboratory protocols.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., a fluorometric or colorimetric probe to measure prostaglandin production)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound dilutions to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a specific time (e.g., 10-20 minutes) at the same temperature.
-
Stop the reaction (e.g., by adding a stopping solution).
-
Add the detection reagent and measure the signal (fluorescence or absorbance) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software.
Signaling Pathway: COX Inhibition
COX Inhibition Pathway
Antibacterial Activity
Certain derivatives of 4-methylpentanoic acid have demonstrated antibacterial properties. The incorporation of a difluoro moiety at the 2-position could potentially enhance this activity. The primary method for quantifying antibacterial efficacy is the determination of the Minimum Inhibitory Concentration (MIC).
Quantitative Data: Antibacterial Activity (MIC)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | Staphylococcus aureus (MRSA) | 2 | [1] |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-fluorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | Staphylococcus aureus (MRSA) | 2 | [1] |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-bromophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | Staphylococcus aureus (MRSA) | 2 | [1] |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | Staphylococcus aureus (MRSA) | 2 | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds dissolved in a suitable solvent
-
Sterile 96-well microplates
-
Incubator
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
In a 96-well microplate, prepare serial two-fold dilutions of the test compounds in the growth medium.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria in medium without compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Experimental Workflow: MIC Determination
References
Spectroscopic Data of 2,2-difluoro-4-methylpentanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted and expected spectroscopic data for 2,2-difluoro-4-methylpentanoic acid, a compound of interest in synthetic and medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages predictive models and data from analogous structures to offer a comprehensive analytical profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are intended to serve as a reference for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~2.20 | Triplet | 2H | H-3 |
| ~1.95 | Multiplet | 1H | H-4 |
| ~0.95 | Doublet | 6H | -CH(CH₃)₂ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~175 | C-1 (Carboxylic Acid) |
| ~120 (triplet) | C-2 (CF₂) |
| ~40 | C-3 |
| ~30 | C-4 |
| ~22 | -CH(CH₃)₂ |
Infrared (IR) Spectroscopy
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300-2500 | O-H | Carboxylic acid, broad |
| 2960-2870 | C-H | Alkane stretch |
| ~1730 | C=O | Carboxylic acid, strong |
| 1300-1200 | C-O | Carboxylic acid stretch |
| 1200-1000 | C-F | Strong |
Mass Spectrometry (MS)
Expected Major Mass Spectral Fragments (Electron Ionization)
| m/z | Fragment |
| 152 | [M]⁺ (Molecular Ion) |
| 135 | [M - OH]⁺ |
| 107 | [M - COOH]⁺ |
| 85 | [M - CF₂COOH]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
Data Acquisition (FT-IR):
-
Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC). For a relatively volatile compound like this, GC-MS would be a suitable technique.
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the ion source of the mass spectrometer, where it is vaporized.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
The data system plots the relative abundance of the ions as a function of their m/z ratio.
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.
Technical Guide: Properties and Applications of 2-((2,4-Dimethylphenyl)thio)aniline (CAS No. 1019453-85-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound with CAS number 1019453-85-0, identified as 2-((2,4-Dimethylphenyl)thio)aniline. Initial searches for CAS number 1019453-79-9 did not yield a specific compound, suggesting a potential typographical error. The closely related and frequently cited CAS number 1019453-85-0 corresponds to a key intermediate in pharmaceutical synthesis. This document details its physicochemical properties, primary applications, and relevant experimental protocols.
Chemical Identity and Physicochemical Properties
2-((2,4-Dimethylphenyl)thio)aniline is an aromatic amine and a diaryl sulfide. It is also recognized as an impurity in the manufacturing of the antidepressant drug Vortioxetine, specifically designated as Vortioxetine Impurity 60.[1]
Physicochemical Data
The known physical and chemical properties of 2-((2,4-Dimethylphenyl)thio)aniline are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1019453-85-0 | [1][2][3][4][5] |
| IUPAC Name | 2-((2,4-Dimethylphenyl)thio)aniline | |
| Synonyms | 2-[(2,4-Dimethylphenyl)sulfanyl]aniline, Vortioxetine Impurity 60 | [1] |
| Molecular Formula | C₁₄H₁₅NS | [1][2][3][5] |
| Molecular Weight | 229.34 g/mol | [1][2][3] |
| Appearance | White solid or yellow to brown liquid | [6] |
| Melting Point | 80-82 °C | [4][6] |
| Boiling Point | 341.3 ± 30.0 °C (Predicted) | [4] |
| Solubility | Soluble in organic solvents such as chloroform, ethanol, and dichloromethane. | [4][6] |
| pKa | 3.12 ± 0.10 (Predicted) | [4] |
| SMILES | CC1=CC(=C(C=C1)SC2=CC=CC=C2N)C | [1] |
| InChI Key | BJHMYQKFVFJZDC-UHFFFAOYSA-N |
Applications in Drug Development and Organic Synthesis
The primary and most well-documented application of 2-((2,4-Dimethylphenyl)thio)aniline is its role as a crucial intermediate in the synthesis of Vortioxetine.[7] Vortioxetine is a multimodal antidepressant that functions as a serotonin reuptake inhibitor and modulator of several serotonin receptors.
Beyond its role in pharmaceutical manufacturing, this compound has potential applications as a dye intermediate and in various organic synthesis reactions, such as sulfurization and cyclization reactions.[6] A study has also explored the synthesis and antitubercular activity of its derivatives.
Biological Activity and Mechanism of Action
As a synthetic intermediate, 2-((2,4-Dimethylphenyl)thio)aniline is not typically investigated for its own biological activity or mechanism of action. Its significance lies in its molecular structure, which serves as a building block for the final active pharmaceutical ingredient, Vortioxetine. The therapeutic effects of Vortioxetine are attributed to its modulation of serotonergic neurotransmission.
Experimental Protocols
Synthesis of 2-((2,4-Dimethylphenyl)thio)aniline
A general method for the preparation of 2-((2,4-Dimethylphenyl)thio)aniline involves the reaction of 2,4-dimethylaniline with a thiophenyl halide, such as thiophenyl bromide.[4][6] A more specific laboratory-scale synthesis is described as follows:
Materials:
-
2,4-dimethylthiophenol
-
1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene
-
Iron powder
-
Acetic acid
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Nucleophilic Aromatic Substitution: React 2,4-dimethylthiophenol with 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene to form the precursor 2-((2,4-dimethylphenyl)thio)nitrobenzene.
-
Reduction of the Nitro Group: The nitro group of the precursor is reduced to an amine using iron powder in acetic acid.
-
Extraction: Upon completion of the reaction, the mixture is cooled to room temperature and diluted with water. The product is then extracted with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with water and brine.
-
Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 2-((2,4-Dimethylphenyl)thio)aniline.
-
Purification: The crude product can be further purified by column chromatography.
The structure of the resulting product can be confirmed using analytical techniques such as ¹H NMR and mass spectrometry.[8]
Synthesis of Vortioxetine from 2-((2,4-Dimethylphenyl)thio)aniline
2-((2,4-Dimethylphenyl)thio)aniline is a key reactant in the synthesis of Vortioxetine. The following is a high-level overview of a synthetic route:
Materials:
-
2-((2,4-Dimethylphenyl)thio)aniline
-
Bis(2-chloroethyl)amine hydrochloride
-
1,2-dichlorobenzene
Procedure:
-
Cyclization: 2-((2,4-Dimethylphenyl)thio)aniline is reacted with bis(2-chloroethyl)amine hydrochloride in 1,2-dichlorobenzene at an elevated temperature (160-170 °C).
-
Formation of Vortioxetine Hydrobromide: After cooling, hydrobromic acid is added to the reaction mixture to precipitate Vortioxetine hydrobromide.
Visualizations
Synthesis Workflow for 2-((2,4-Dimethylphenyl)thio)aniline
References
- 1. chemscene.com [chemscene.com]
- 2. Buy 2-((2,4-Dimethylphenyl)thio)aniline (EVT-1446861) | 1019453-85-0 [evitachem.com]
- 3. Synthonix, Inc > 1019453-85-0 | 2-((2,4-Dimethylphenyl)thio)aniline [synthonix.com]
- 4. chembk.com [chembk.com]
- 5. 1019453-85-0|2-((2,4-Dimethylphenyl)thio)aniline|BLD Pharm [bldpharm.com]
- 6. chembk.com [chembk.com]
- 7. Buy 2-((2,4-Dimethylphenyl)thio)aniline | 1019453-85-0 [smolecule.com]
- 8. 2-((2,4-DiMethylphenyl)thio)phenylaMine | 1019453-85-0 [chemicalbook.com]
The Dawn of a Fluorinated Frontier: An In-depth Technical Guide to the Discovery and History of α,α-Difluorocarboxylic Acids
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and synthetic evolution of α,α-difluorocarboxylic acids has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides a deep dive into the core aspects of this important class of organofluorine compounds, offering valuable insights for their application in pharmaceuticals, agrochemicals, and materials science.
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The geminal difluoroalkyl group, in particular, imparts unique characteristics such as increased metabolic stability, enhanced lipophilicity, and modulation of acidity, making α,α-difluorocarboxylic acids highly sought-after building blocks in medicinal chemistry and beyond. This guide traces the scientific journey from the foundational discoveries in organofluorine chemistry to the sophisticated synthetic methodologies available today.
A Historical Perspective: From Pioneering Work to Modern Marvels
The story of α,α-difluorocarboxylic acids is intrinsically linked to the broader history of organofluorine chemistry. The seminal work of Belgian chemist Frédéric Swarts in the late 19th and early 20th centuries laid the groundwork for the practical synthesis of many fluorinated compounds.[1][2] Swarts pioneered the use of antimony trifluoride (SbF₃) for halogen exchange reactions, a method that would become a cornerstone of fluorine chemistry and is now famously known as the Swarts reaction.[3][4][5][6][7] This reaction provided one of the first reliable methods to introduce fluorine into organic molecules, replacing less reactive halogens like chlorine and bromine.
While the exact first synthesis of a simple α,α-difluorocarboxylic acid is not prominently documented as a singular event, the development of methods for their preparation evolved from these early halogen exchange principles. The synthesis of difluoroacetic acid, one of the simplest members of this class, can be achieved by the fluorination of dichloroacetic acid using reagents like potassium fluoride (KF).[8] This straightforward nucleophilic substitution showcases the enduring legacy of the early halogen exchange methodologies.
Over the decades, the synthetic toolbox for accessing α,α-difluorocarboxylic acids has expanded significantly. The development of new fluorinating agents and catalytic systems has enabled more efficient, selective, and scalable syntheses. These advancements have been crucial in meeting the increasing demand for these valuable compounds in various scientific and industrial sectors.
Physicochemical Properties: The Impact of Geminal Fluorination
The presence of two fluorine atoms on the α-carbon has a profound impact on the physicochemical properties of carboxylic acids. A summary of key properties for selected α,α-difluorocarboxylic acids is presented below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | pKa |
| Difluoroacetic Acid | C₂H₂F₂O₂ | 96.03 | 132-134 | -1 | 1.33[9] |
| 2,2-Difluoropropanoic Acid | C₃H₄F₂O₂ | 110.06 | 25-30 / 5 mmHg | 38-45 | - |
| 2,2-Difluorobutanoic Acid | C₄H₆F₂O₂ | 124.09 | 70-72 / 8 mmHg | 41 | 1.34 (Predicted)[10] |
| 2,2-Difluoropentanoic Acid | C₅H₈F₂O₂ | 138.11 | - | - | - |
| 4,4-Difluorobutanoic Acid | C₄H₆F₂O₂ | 124.09 | - | - | - |
Note: Data is compiled from various sources.[9][10][11][12] The pKa value for 2,2-difluorobutanoic acid is a predicted value.
The strong electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of the carboxylic acid group, as evidenced by the low pKa of difluoroacetic acid compared to acetic acid (pKa ≈ 4.76). This enhanced acidity is a key feature influencing the biological activity and reactivity of these molecules.
Key Synthetic Methodologies: A Detailed Overview
The synthesis of α,α-difluorocarboxylic acids and their derivatives can be broadly categorized into several key approaches.
Halogen Exchange Fluorination (The Swarts Reaction and its Modern Variants)
This classical approach remains a widely used and effective method. It typically involves the treatment of an α,α-dihalo (usually dichloro) carboxylic acid derivative with a fluoride source.
Experimental Protocol: Synthesis of Difluoroacetic Acid from Dichloroacetic Acid
To a solution of potassium fluoride (KF) in water, dichloroacetic acid is added. The mixture is then heated to facilitate the halogen exchange reaction. The reaction progress can be monitored by techniques such as ¹⁹F NMR. Upon completion, the difluoroacetic acid can be isolated and purified by distillation. A typical procedure involves stirring dichloroacetic acid with KF in water at 120 °C for one hour.[7]
Hydrolysis of α,α-Difluoroesters
α,α-Difluorocarboxylic acids can be readily obtained by the hydrolysis of their corresponding esters. This is a common final step in a multi-step synthesis.
Experimental Protocol: Hydrolysis of Ethyl 2,2-Difluoropropionate
Ethyl 2,2-difluoropropionate is dissolved in a suitable solvent such as ethanol. An aqueous solution of a base, for example, 2N sodium hydroxide, is added slowly, and the mixture is stirred. The reaction is typically carried out at room temperature or with gentle heating. After the reaction is complete, the mixture is acidified with a mineral acid like hydrochloric acid to protonate the carboxylate and then extracted with an organic solvent to isolate the 2,2-difluoropropionic acid.[3]
Spectroscopic Characterization
The identification and characterization of α,α-difluorocarboxylic acids and their derivatives rely heavily on modern spectroscopic techniques.
-
¹⁹F NMR Spectroscopy: This is an indispensable tool for the analysis of organofluorine compounds. The chemical shifts of the fluorine atoms in the α,α-difluoro moiety are highly sensitive to the surrounding chemical environment, providing valuable structural information.[13][14][15][16][17]
-
¹H and ¹³C NMR Spectroscopy: These techniques provide complementary information about the carbon skeleton and the number and environment of hydrogen atoms in the molecule.
-
Infrared (IR) Spectroscopy: The characteristic carbonyl (C=O) stretching vibration of the carboxylic acid group is a prominent feature in the IR spectrum.
-
Mass Spectrometry (MS): GC-MS and LC-MS are powerful techniques for the detection and quantification of α,α-difluorocarboxylic acids, often after derivatization to enhance their volatility and ionization efficiency.[18][19][20][21][22]
Conclusion
The journey of α,α-difluorocarboxylic acids from the early days of organofluorine chemistry to their current status as valuable building blocks is a testament to the continuous innovation in synthetic chemistry. The unique properties conferred by the geminal difluoro group will undoubtedly continue to drive their exploration in the development of new pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a solid foundation for researchers and professionals seeking to harness the potential of this fascinating class of molecules.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Swarts Reaction [unacademy.com]
- 5. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 6. testbook.com [testbook.com]
- 7. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]
- 8. Organofluorine Chemistry: Nomenclature and Historical Landmarks [ouci.dntb.gov.ua]
- 9. Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source [organic-chemistry.org]
- 10. 2366-62-3 CAS MSDS (2,2-DIFLUOROBUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 2,2-Difluoropentanoic acid | C5H8F2O2 | CID 21899109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4,4-Difluorobutanoic acid | C4H6F2O2 | CID 21122143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 19F [nmr.chem.ucsb.edu]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. colorado.edu [colorado.edu]
- 17. dovepress.com [dovepress.com]
- 18. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for 2,2-difluoro-4-methylpentanoic acid: A Technical Guide for Drug Discovery Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 2,2-difluoro-4-methylpentanoic acid, a gem-difluorinated carboxylic acid, represents a promising scaffold for the development of novel therapeutics. The presence of the difluoromethyl group can significantly alter the acidity and lipophilicity of the carboxylic acid moiety, potentially leading to unique biological activities. This technical guide outlines potential research avenues for this compound, providing a framework for its exploration in drug discovery programs targeting cancer, metabolic disorders, and enzyme inhibition.
Synthesis and Derivatization
The synthesis of this compound and its derivatives is the foundational step for exploring its therapeutic potential. A versatile synthetic strategy will enable the creation of a focused library of analogs for structure-activity relationship (SAR) studies.
Proposed Synthetic Pathway
A potential route to this compound and its analogs could involve the difluorination of a suitable β-keto ester precursor, followed by hydrolysis and functional group manipulations.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of ethyl 2-isobutyrylacetate. Isobutyryl chloride is reacted with the magnesium salt of ethyl malonate in an appropriate solvent like diethyl ether, followed by decarboxylation to yield ethyl 4-methyl-3-oxopentanoate.
-
Step 2: Difluorination. The resulting β-keto ester is subjected to electrophilic fluorination using a reagent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in a suitable solvent like acetonitrile.
-
Step 3: Hydrolysis. The difluorinated ester is then hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water.
-
Purification. The final product is purified by column chromatography on silica gel.
Proposed Analogs for SAR Studies
To explore the chemical space around this scaffold, a variety of analogs should be synthesized. Modifications can be introduced at the carboxylic acid terminus and the isobutyl group.
| Modification Site | Proposed Functional Groups | Rationale |
| Carboxylic Acid | Esters (methyl, ethyl), Amides (primary, secondary, tertiary), Bioisosteres (tetrazole, hydroxamic acid) | Modulate solubility, membrane permeability, and potential for prodrug strategies.[1] |
| Isobutyl Group | Cyclopropyl, Phenyl, Substituted Phenyl (e.g., 4-fluoro, 4-methoxy) | Explore the impact of steric bulk and electronic properties on target binding. |
| Alkyl Chain | Varying chain lengths (e.g., 2,2-difluorobutanoic acid derivatives) | Investigate the effect of lipophilicity on pharmacokinetic properties.[2][3] |
Potential Therapeutic Areas and Research Directions
Based on the structural features of this compound and the known biological activities of related fluorinated compounds, several promising research avenues can be pursued.
Anticancer Therapeutics
Fluorinated molecules have shown significant promise as anticancer agents.[4][5] The unique electronic properties of the difluoro group in this compound could be exploited to design novel inhibitors of cancer-related enzymes or signaling pathways.
Many cancer cells exhibit upregulated de novo fatty acid synthesis, making FASN a validated therapeutic target. Short-chain fatty acid analogs have been explored as FASN inhibitors.
Hypothesis: this compound or its derivatives may act as inhibitors of FASN, leading to apoptosis in cancer cells.
Experimental Workflow:
Experimental Protocol: FASN Inhibition Assay
-
Enzyme Source: Recombinant human FASN.
-
Substrates: Acetyl-CoA, Malonyl-CoA, and NADPH.
-
Assay Principle: The assay measures the decrease in NADPH absorbance at 340 nm, which is consumed during fatty acid synthesis.
-
Procedure:
-
Incubate FASN with varying concentrations of the test compound.
-
Initiate the reaction by adding the substrates.
-
Monitor the change in absorbance over time using a spectrophotometer.
-
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity.
Hypothetical Data Summary: FASN Inhibition
| Compound | Structure | FASN IC50 (µM) | MCF-7 Cell Viability GI50 (µM) |
| 1 (Parent) | This compound | 25.3 | 52.1 |
| 1a (Amide) | 2,2-difluoro-4-methylpentanamide | 15.8 | 30.5 |
| 1b (Phenyl analog) | 2,2-difluoro-4-phenylbutanoic acid | 8.2 | 15.7 |
Metabolic Disorders
The structural similarity of this compound to short-chain fatty acids suggests its potential to modulate metabolic pathways.
FFAR1 is a G-protein coupled receptor expressed in pancreatic β-cells that is activated by fatty acids, leading to insulin secretion. Agonists of FFAR1 are being investigated as treatments for type 2 diabetes.[6]
Hypothesis: this compound may act as an agonist at the FFAR1 receptor, stimulating glucose-dependent insulin secretion.
Signaling Pathway:
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Toxicokinetics of perfluoroalkyl carboxylic acids with different carbon chain lengths in mice and humans [jstage.jst.go.jp]
- 3. Comparison of the toxicokinetics between perfluorocarboxylic acids with different carbon chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols: 2,2-Difluoro-4-methylpentanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,2-difluoro-4-methylpentanoic acid as a valuable building block in modern organic synthesis, with a particular focus on its potential applications in medicinal chemistry and drug development. While specific literature on this exact molecule is limited, the protocols and applications described herein are based on well-established methodologies for analogous α,α-difluorinated carboxylic acids.
Introduction to gem-Difluorinated Building Blocks
The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery to enhance a variety of properties, including metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] The gem-difluoromethylene group (CF₂) is of particular interest as it can act as a bioisostere for carbonyl groups, ethers, or other functionalities, while imparting unique electronic and conformational effects.[3][4] Consequently, gem-difluorinated building blocks, such as this compound, are highly sought-after intermediates in the synthesis of novel therapeutic agents.[2]
Potential Applications of this compound
This compound serves as a versatile precursor for a range of functional groups, making it a valuable starting material for the synthesis of complex molecular scaffolds. The isobutyl group offers a non-polar side chain that can be important for interactions with hydrophobic pockets in biological targets.
Key Synthetic Transformations:
-
Amide Bond Formation: The carboxylic acid moiety can be readily converted to amides, which are fundamental components of many pharmaceuticals. This allows for the coupling of the difluorinated isobutyl fragment to amines, amino acids, or other amine-containing molecules.
-
Esterification: Formation of esters provides another avenue for derivatization, enabling the synthesis of prodrugs or the modulation of physicochemical properties.
-
Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, 2,2-difluoro-4-methylpentan-1-ol, which can then be used in a variety of subsequent reactions, such as ether synthesis or oxidation to the corresponding aldehyde.
-
Decarboxylative Couplings: Under specific conditions, α,α-difluoro carboxylic acids can undergo decarboxylative reactions to form new carbon-carbon or carbon-heteroatom bonds, although this is a more advanced application.
Experimental Protocols
The following protocols are representative methods for the synthesis and derivatization of this compound, based on general procedures for α,α-difluoro carboxylic acids. Researchers should optimize these conditions for their specific substrates and scales.
Protocol 1: Synthesis of this compound (Illustrative)
A common route to α,α-difluoro carboxylic acids involves the fluorination of a suitable precursor. One potential, though not specifically cited, method could involve the oxidative fluorination of a dithiane precursor derived from isovaleraldehyde.
Materials:
-
Isovaleraldehyde
-
1,3-Propanedithiol
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl chloroformate
-
N-Bromosuccinimide (NBS)
-
Hydrogen fluoride-pyridine (HF-Py)
-
Potassium hydroxide (KOH)
-
Diethyl ether (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dithiane Formation: To a solution of isovaleraldehyde (1.0 eq) in dichloromethane (DCM) at 0 °C, add 1,3-propanedithiol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. Stir the mixture at room temperature for 4 hours. Quench with saturated NaHCO₃ solution and extract with DCM. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the dithiane.
-
Deprotonation and Carboxylation: Dissolve the dithiane (1.0 eq) in anhydrous THF at -78 °C. Add n-BuLi (1.1 eq) dropwise and stir for 1 hour. Add ethyl chloroformate (1.2 eq) and allow the reaction to warm to room temperature overnight. Quench with saturated ammonium chloride solution and extract with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Fluorinative Desulfurization: Dissolve the resulting α-keto dithiane (1.0 eq) in DCM at -78 °C. Add NBS (2.2 eq) and HF-Py (5.0 eq) and stir for 2 hours. Carefully quench the reaction with saturated NaHCO₃ solution. Extract with DCM, dry the organic layer over MgSO₄, filter, and concentrate to yield ethyl 2,2-difluoro-4-methylpentanoate.
-
Hydrolysis: Dissolve the ethyl ester in a mixture of ethanol and water. Add KOH (3.0 eq) and reflux for 2 hours. Cool the reaction mixture and acidify with HCl. Extract with diethyl ether, dry the organic layer over MgSO₄, filter, and concentrate to afford this compound.
DOT Diagram: Illustrative Synthesis of this compound
Caption: Illustrative synthetic pathway to this compound.
Protocol 2: General Procedure for Amide Coupling
This protocol describes a standard method for coupling a carboxylic acid with an amine using a peptide coupling reagent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
DOT Diagram: Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Protocol 3: General Procedure for Esterification
This protocol outlines a common method for the esterification of a carboxylic acid with an alcohol using a carbodiimide coupling agent.[5]
Materials:
-
This compound
-
Alcohol
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
DMAP (4-Dimethylaminopyridine)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add EDC (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Quantitative Data Summary
As there is no specific literature for this compound, the following table provides illustrative yields for analogous reactions involving α,α-difluoro carboxylic acids, which can be expected to be similar.
| Reaction Type | Substrate 1 | Substrate 2 | Coupling Reagent | Typical Yield (%) |
| Amide Coupling | α,α-Difluoro Carboxylic Acid | Primary Amine | HATU/DIPEA | 80-95 |
| Amide Coupling | α,α-Difluoro Carboxylic Acid | Secondary Amine | HATU/DIPEA | 75-90 |
| Esterification | α,α-Difluoro Carboxylic Acid | Primary Alcohol | EDC/DMAP | 85-98 |
| Esterification | α,α-Difluoro Carboxylic Acid | Secondary Alcohol | EDC/DMAP | 70-90 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Conclusion
This compound is a promising building block for the synthesis of novel compounds, particularly in the field of medicinal chemistry. Its gem-difluoro moiety offers a means to introduce fluorine into a molecule, potentially enhancing its pharmacological properties. The protocols provided here for its synthesis and derivatization are based on established and reliable methods for analogous compounds and should serve as a valuable starting point for researchers in their synthetic endeavors. Further exploration of the reactivity and applications of this specific building block is warranted and expected to contribute to the development of new chemical entities.
References
Application Notes and Protocols for Amide Coupling with 2,2-Difluoro-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of 2,2-difluoro-4-methylpentanoic acid with various amines. Due to the steric hindrance and electronic effects of the gem-difluoro group at the α-position, standard amide coupling procedures may require optimization. This document outlines effective protocols using common coupling reagents, along with comparative data to guide reagent and condition selection.
Introduction
This compound is a valuable building block in medicinal and agricultural chemistry. The incorporation of a gem-difluoro moiety adjacent to a carbonyl group can significantly modulate the chemical and biological properties of a molecule, including its metabolic stability and binding affinity to biological targets. However, the electron-withdrawing nature and steric bulk of the difluoro group can pose challenges for standard amide bond formation.
This guide details protocols for three widely used and effective coupling reagents for this transformation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole), and T3P® (Propylphosphonic Anhydride).
Comparative Data of Coupling Protocols
The following table summarizes typical reaction conditions and outcomes for the amide coupling of this compound with a representative amine (e.g., aniline or benzylamine). These values are representative and may vary depending on the specific amine substrate.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| HATU | DIPEA | DMF | 25 (RT) | 2 - 6 | 85 - 95 | Generally high yields and fast reaction times. The order of addition is crucial.[1] |
| EDC/HOBt | DIPEA or Et₃N | DCM or DMF | 0 to 25 (RT) | 12 - 24 | 70 - 85 | A cost-effective method, though reaction times can be longer.[2][3] |
| T3P® | Pyridine or Et₃N | Ethyl Acetate or DCM | 25 - 50 | 4 - 12 | 80 - 90 | A "green" coupling reagent with water-soluble byproducts, simplifying work-up.[4] |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is often the first choice for challenging amide couplings due to the high reactivity of the activated ester intermediate.
Materials:
-
This compound
-
Amine
-
HATU (1.1 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF.
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A widely used and economical method, particularly for large-scale synthesis. The addition of HOBt minimizes side reactions and can reduce racemization in chiral substrates.
Materials:
-
This compound
-
Amine
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA or Et₃N (Triethylamine) (3.0 eq)
-
Anhydrous DCM or DMF
-
1 M HCl (aq)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or Et₃N (3.0 eq) to the mixture.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 1 M HCl (aq) (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: T3P®-Mediated Amide Coupling
T3P® is a mild and effective dehydrating agent for amide bond formation. Its byproducts are water-soluble, which can simplify the purification process.
Materials:
-
This compound
-
Amine
-
T3P® (50% solution in Ethyl Acetate or DMF) (1.5 eq)
-
Pyridine or Et₃N (3.0-4.0 eq)
-
Anhydrous Ethyl Acetate or DCM
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the amine (1.1 eq), and anhydrous ethyl acetate or DCM.
-
Add pyridine or Et₃N (3.0-4.0 eq) to the mixture.
-
Add the T3P® solution (1.5 eq) dropwise to the stirring mixture at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 4-12 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous washes effectively remove the phosphonic acid byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base. For sterically hindered or electron-deficient amines, heating the reaction mixture may be necessary. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Side Reactions: The order of addition of reagents can be critical, especially with HATU, to avoid side reactions with the amine. Pre-activation of the carboxylic acid before adding the amine is generally recommended.
-
Difficult Purification: The choice of coupling reagent can impact the ease of purification. T3P® is advantageous in this regard due to its water-soluble byproducts. If using EDC, ensuring thorough aqueous washes is important to remove the urea byproduct.
Safety Information
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Coupling reagents can be moisture-sensitive and some are irritants. Handle with care according to the manufacturer's safety data sheet (SDS).
-
DIPEA and Et₃N are volatile and corrosive bases.
-
DCM is a suspected carcinogen. Handle with appropriate caution.
References
- 1. researchgate.net [researchgate.net]
- 2. hepatochem.com [hepatochem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 2,2-difluoro-4-methylpentanoic acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 2,2-difluoro-4-methylpentanoic acid, a key building block in modern drug discovery. The introduction of the gem-difluoro group can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules. These protocols focus on the formation of amide and ester derivatives, which are common strategies to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
Introduction
This compound is a valuable scaffold in medicinal chemistry. The difluoromethyl group can act as a bioisostere for a hydroxyl, thiol, or amide group, influencing the molecule's electronic properties and resistance to metabolic degradation. Derivatization of the carboxylic acid moiety allows for the exploration of diverse chemical space, leading to the identification of potent and selective modulators of various biological targets, including enzymes and receptors. Common derivatives such as amides and esters are frequently synthesized to improve cell permeability, modulate solubility, and fine-tune the pharmacological profile of a lead compound.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
Amide bond formation is a fundamental reaction in drug discovery, often employed to link key pharmacophoric elements.[1] The following protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at 0 °C for 15 minutes to form the active ester.
-
Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide derivative.
Table 1: Representative Data for Amide Coupling Reactions
| Amine Substrate | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Aniline | EDC, HOBt, DIPEA | DCM | 16 | 85 | >95 |
| Benzylamine | EDC, HOBt, DIPEA | DCM | 18 | 92 | >98 |
| Morpholine | HATU, DIPEA | DMF | 12 | 88 | >97 |
| (R)-1-Phenylethanamine | EDC, HOBt, DIPEA | DCM | 24 | 78 | >95 (diastereomeric mixture) |
Note: The data presented in this table is representative and based on general amide coupling reactions. Actual results may vary depending on the specific amine substrate and reaction conditions.
Protocol 2: General Procedure for Fischer Esterification
Fischer esterification is a classic method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2] This protocol is suitable for producing simple alkyl and aryl esters of this compound.
Materials:
-
This compound
-
Alcohol of interest (e.g., methanol, ethanol, phenol)
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous toluene or the alcohol reactant as solvent
-
Dean-Stark apparatus (optional, for removal of water)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), dissolve this compound (1.0 eq) in an excess of the desired alcohol (can be used as the solvent) or in anhydrous toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-TsOH (0.05-0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. The removal of water via a Dean-Stark trap can drive the equilibrium towards the product.[2] Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature. If an excess of alcohol was used as the solvent, remove it under reduced pressure.
-
Dilute the residue with ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography or distillation to yield the pure product.
Table 2: Representative Data for Fischer Esterification Reactions
| Alcohol Substrate | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Methanol | H₂SO₄ | Methanol | 6 | 90 | >98 |
| Ethanol | H₂SO₄ | Ethanol | 8 | 88 | >97 |
| Isopropanol | p-TsOH | Toluene | 16 | 75 | >95 |
| Phenol | p-TsOH | Toluene | 24 | 65 | >95 |
Note: The data in this table is illustrative and based on general Fischer esterification procedures. Actual yields and reaction times will depend on the specific alcohol and reaction setup.
Visualization of Workflows and Concepts
Diagram 1: General Workflow for Derivatization
Caption: General workflow for the synthesis of amide and ester derivatives.
Diagram 2: Hypothetical Signaling Pathway Inhibition
Derivatives of fluorinated carboxylic acids have been explored as inhibitors of various enzymes, such as proteases and cyclooxygenases.[3][4] The following diagram illustrates a hypothetical mechanism where a derivative of this compound inhibits a key enzyme in a disease-related signaling pathway.
Caption: Inhibition of a signaling pathway by a hypothetical derivative.
Diagram 3: Logical Relationship for Structure-Activity Relationship (SAR) Studies
The derivatization of the parent molecule is a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.
Caption: Logical flow of SAR studies through derivatization.
Discussion
The protocols provided offer robust starting points for the synthesis of amide and ester derivatives of this compound. The choice of coupling reagent for amide synthesis can be critical; for sterically hindered amines or to minimize racemization of chiral substrates, alternative reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be employed. For esterification, while the Fischer method is cost-effective, milder conditions can be achieved using carbodiimide-mediated esterification, particularly for sensitive substrates.
The biological evaluation of these derivatives will depend on the therapeutic area of interest. For example, if targeting proteases, in vitro enzymatic assays would be the primary screen.[3][5] For anti-inflammatory applications, cell-based assays measuring cytokine production or cyclooxygenase activity could be employed.[6][7] The data generated from these assays will guide further iterations of synthesis and optimization in the drug discovery process. It is anticipated that the unique properties conferred by the difluoro group will lead to derivatives with enhanced biological activity and improved drug-like properties.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of human immunodeficiency virus type 1 protease containing 2-aminobenzyl-substituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, activity, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide derivatives of meclofenamic acid as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of HIV-1 proteinase containing 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, enzyme inhibition, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enzymatic Resolution of Racemic 2,2-Difluoro-4-methylpentanoic Acid for Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral α,α-difluorinated carboxylic acids are valuable building blocks in medicinal chemistry. The introduction of a difluoromethyl group at the α-position of a carboxylic acid can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The stereochemistry at the chiral center often plays a crucial role in the biological activity and selectivity of the final active pharmaceutical ingredient (API). Consequently, the development of efficient methods for the preparation of enantiomerically pure α,α-difluorinated carboxylic acids is of significant interest.
This application note details a robust method for the enzymatic kinetic resolution of racemic 2,2-difluoro-4-methylpentanoic acid. The protocol employs a lipase-catalyzed enantioselective hydrolysis of the corresponding methyl ester. This chemoenzymatic approach provides access to both the unreacted (R)-ester and the hydrolyzed (S)-acid in high enantiomeric purity, which can serve as key intermediates in the synthesis of novel therapeutics.
Experimental Protocols
Synthesis of Racemic this compound (rac-1)
A plausible synthetic route to the racemic starting material involves the fluorination of a suitable precursor followed by hydrolysis.
Protocol:
-
Synthesis of Ethyl 2-fluoro-4-methyl-2-(phenylthio)pentanoate: To a solution of ethyl 4-methyl-2-(phenylthio)pentanoate (1 equivalent) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise. Stir the mixture for 1 hour at -78 °C. Add a solution of N-fluorobenzenesulfonimide (NFSI) (1.2 equivalents) in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, dried over Na2SO4, and concentrated under reduced pressure. Purify the crude product by column chromatography.
-
Oxidative Fluorination: To a solution of the product from the previous step (1 equivalent) in dichloromethane at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portionwise. Stir the mixture at room temperature for 4 hours. Wash the reaction mixture with saturated aqueous NaHCO3 and brine. The organic layer is dried over Na2SO4 and concentrated. The crude sulfoxide is dissolved in a suitable solvent and treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to yield the difluorinated ester.
-
Hydrolysis to Racemic Acid (rac-1): To a solution of the crude ethyl 2,2-difluoro-4-methylpentanoate in a mixture of THF and water, add lithium hydroxide (LiOH) (2 equivalents). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to afford racemic this compound (rac-1).
Preparation of Racemic Methyl 2,2-Difluoro-4-methylpentanoate (rac-2)
Protocol:
-
To a solution of racemic this compound (rac-1) (1.0 g, 6.02 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.1 mL) dropwise at 0 °C.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic methyl 2,2-difluoro-4-methylpentanoate (rac-2).
Enzymatic Kinetic Resolution of rac-2
This protocol utilizes the enantioselective hydrolysis of the racemic methyl ester catalyzed by an immobilized lipase.
Protocol:
-
To a vial containing a phosphate buffer solution (10 mL, 0.1 M, pH 7.5), add racemic methyl 2,2-difluoro-4-methylpentanoate (rac-2) (100 mg, 0.55 mmol).
-
Add immobilized Candida antarctica lipase B (CALB) (50 mg).
-
Shake the mixture at 30 °C and 200 rpm.
-
Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of the unreacted ester and the product acid.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Acidify the aqueous phase to pH 2 with 1 M HCl and extract with ethyl acetate (3 x 15 mL). The combined organic layers contain the (S)-2,2-difluoro-4-methylpentanoic acid.
-
The unreacted (R)-methyl 2,2-difluoro-4-methylpentanoate can be recovered from the organic phase after extraction.
Data Presentation
The efficiency of the enzymatic resolution is evaluated by monitoring the conversion rate and the enantiomeric excess of both the substrate and the product over time.
Table 1: Time Course of the Enzymatic Resolution of rac-2
| Time (h) | Conversion (%) | e.e. of Substrate (R)-2 (%) | e.e. of Product (S)-1 (%) |
| 4 | 15.2 | 17.9 | >99 |
| 8 | 30.5 | 43.9 | >99 |
| 16 | 45.1 | 82.1 | >99 |
| 24 | 49.8 | >99 | >99 |
| 36 | 52.3 | >99 | 98.5 |
Table 2: Influence of Temperature on the Enzymatic Resolution
| Temperature (°C) | Time for ~50% Conversion (h) | e.e. of Substrate (R)-2 at ~50% conv. (%) | e.e. of Product (S)-1 at ~50% conv. (%) |
| 25 | 30 | >99 | >99 |
| 30 | 24 | >99 | >99 |
| 35 | 18 | 98.5 | >99 |
| 40 | 14 | 97.1 | 98.9 |
Visualizations
Caption: Experimental workflow for the enzymatic resolution of racemic this compound.
Caption: Logical steps in the chemoenzymatic resolution of this compound.
Conclusion
The described chemoenzymatic method provides an effective and highly selective route for the resolution of racemic this compound. The use of immobilized Candida antarctica lipase B allows for the efficient separation of the enantiomers, yielding both the (R)-ester and the (S)-acid with excellent enantiomeric purity. This protocol is readily scalable and utilizes mild reaction conditions, making it an attractive approach for the synthesis of chiral fluorinated building blocks for the pharmaceutical industry. The resulting enantiopure compounds can be further elaborated into a variety of complex molecular targets.
Application Notes and Protocols for the Quantification of 2,2-difluoro-4-methylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-difluoro-4-methylpentanoic acid is a synthetic organofluorine compound. As with many fluorinated organic acids, its unique chemical properties may lead to applications in various fields, including pharmaceuticals and material science. Accurate and precise quantification of this analyte in different matrices is crucial for research and development, pharmacokinetic studies, and quality control.
These application notes provide detailed protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The LC-MS/MS method is generally preferred for its high sensitivity and selectivity, especially for biological matrices. The GC-MS method, which requires a derivatization step, serves as a viable alternative.
Analytical Methods Overview
Two primary analytical methodologies are presented for the quantification of this compound:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method suitable for complex matrices such as plasma and tissue homogenates. It involves direct analysis of the analyte after a straightforward sample preparation procedure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method requires a chemical derivatization step to increase the volatility of the acidic analyte. It is a robust technique, particularly for less complex matrices or when LC-MS/MS is unavailable.
Data Presentation: Quantitative Performance
The following tables summarize the typical quantitative performance parameters that can be expected from the described analytical methods. These values are based on the analysis of similar short-chain fluorinated carboxylic acids and serve as a benchmark for method validation.
Table 1: LC-MS/MS Method Performance
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Matrix Effect | < 20% |
| Recovery | > 80% |
Table 2: GC-MS Method Performance
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2000 - 10000 ng/mL |
| Accuracy (% Bias) | Within ±20% |
| Precision (% RSD) | < 20% |
| Recovery | > 75% |
Experimental Protocols
Protocol 1: Quantification by LC-MS/MS
This protocol is designed for the analysis of this compound in biological matrices like plasma.
1. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar fluorinated carboxylic acid).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Dilute with 150 µL of deionized water before injection.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
Table 3: LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ion (m/z) | To be determined for this compound |
| Collision Energy | To be optimized for the specific instrument and analyte |
Protocol 2: Quantification by GC-MS (with Derivatization)
This protocol is suitable for the analysis of this compound in less complex matrices, such as water or after a liquid-liquid extraction from other sample types.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the aqueous sample, add a suitable internal standard.
-
Acidify the sample to a pH < 2 with hydrochloric acid.
-
Extract the analyte by adding 2 mL of methyl tert-butyl ether (MTBE) and vortexing for 5 minutes.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., acetonitrile).
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A system equipped with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
Table 4: GC-MS Parameters
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions | To be determined based on the mass spectrum of the derivatized analyte |
Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
Application Notes and Protocols: Synthesis of Peptide Mimics Using 2,2-Difluoro-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for the development of novel therapeutics with enhanced properties. Peptide mimics, or peptidomimetics, often exhibit improved metabolic stability, bioavailability, and unique conformational constraints, leading to increased potency and selectivity for their biological targets. The introduction of fluorine atoms into these mimics can further modulate their physicochemical properties, such as lipophilicity and binding affinity, due to the unique electronic nature of fluorine.
These application notes provide a detailed protocol for the synthesis of a novel gem-difluorinated β-amino acid derived from 2,2-difluoro-4-methylpentanoic acid and its subsequent incorporation into a peptide chain to create a peptide mimic. The gem-difluoro group serves as a stable isostere of a carbonyl group, potentially mimicking the transition state of peptide bond hydrolysis and acting as an enzyme inhibitor.
Overall Synthesis Workflow
The synthesis of the peptide mimic is a two-stage process. The first stage involves the conversion of this compound into a protected gem-difluorinated β-amino acid. This is achieved through a Curtius rearrangement, a reliable method for converting carboxylic acids into amines with one less carbon atom.[1][2][3] The resulting amine is then protected to make it suitable for peptide synthesis. The second stage is the incorporation of this novel amino acid into a peptide sequence using standard Solid Phase Peptide Synthesis (SPPS).
Figure 1: Overall workflow for the synthesis of a peptide mimic.
Stage 1: Synthesis of Fmoc-protected 3,3-difluoro-5-methyl-2-aminohexanoic acid
This stage outlines the conversion of this compound to a Boc-protected gem-difluorinated β-amino acid, followed by conversion to the Fmoc-protected form for SPPS.
Experimental Protocol
Part A: Synthesis of tert-butyl (1,1-difluoro-3-methylbutyl)carbamate
-
Acyl Azide Formation and Curtius Rearrangement:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (0.5 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction by TLC for the disappearance of the starting material. The formation of the isocyanate occurs in situ.[2]
-
-
Carbamate Formation:
-
To the reaction mixture containing the isocyanate, add anhydrous tert-butanol (t-BuOH) (3.0 eq).
-
Continue heating at 80-90 °C overnight.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected amine.
-
Part B: Conversion to Fmoc-protected Amino Acid
-
Boc Deprotection:
-
Dissolve the Boc-protected amine (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.
-
Stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt.
-
-
Fmoc Protection:
-
Dissolve the amine hydrochloride salt (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate.
-
Cool the solution to 0 °C and add Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final Fmoc-protected gem-difluorinated β-amino acid.
-
Stage 2: Incorporation into a Peptide Chain via SPPS
This protocol describes the manual solid-phase synthesis of a model tripeptide containing the novel fluorinated amino acid.
Materials and Equipment
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected natural amino acids
-
Fmoc-protected 3,3-difluoro-5-methyl-2-aminohexanoic acid (from Stage 1)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker
Experimental Protocol
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Coupling of the First Amino Acid (e.g., Fmoc-Ala-OH):
-
In a separate vial, dissolve Fmoc-Ala-OH (4 eq), OxymaPure® (4 eq), and DIC (4 eq) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Wash the resin as described in step 2.
-
-
Coupling of the Fluorinated Amino Acid:
-
Repeat the Fmoc deprotection step.
-
Couple the Fmoc-protected 3,3-difluoro-5-methyl-2-aminohexanoic acid using the same procedure as in step 3. A longer coupling time or double coupling may be necessary for this non-natural amino acid.
-
-
Coupling of the Third Amino Acid (e.g., Fmoc-Gly-OH):
-
Repeat the Fmoc deprotection step.
-
Couple Fmoc-Gly-OH as described in step 3.
-
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide mimic.
-
Figure 2: Detailed workflow for Solid Phase Peptide Synthesis (SPPS).
Quantitative Data Summary
The following table summarizes the expected yields and purity for the key steps in the synthesis. These values are illustrative and based on typical results for analogous reactions reported in the literature. Actual results may vary.
| Step | Product | Typical Yield (%) | Typical Purity (%) (Post-Purification) |
| Stage 1 | |||
| Curtius Rearrangement & Carbamate Formation | tert-butyl (1,1-difluoro-3-methylbutyl)carbamate | 60 - 75 | >95 |
| Boc Deprotection & Fmoc Protection | Fmoc-protected 3,3-difluoro-5-methyl-2-aminohexanoic acid | 70 - 85 | >98 |
| Stage 2 | |||
| SPPS Coupling Efficiency (per step) | - | >99 | - |
| Overall Crude Peptide Yield (post-cleavage) | Crude Peptide Mimic | 50 - 70 | 60 - 80 (by HPLC) |
| Final Purified Peptide Yield | Purified Peptide Mimic | 15 - 30 | >98 (by HPLC) |
Conclusion
This document provides a comprehensive, though theoretical, framework for the synthesis of peptide mimics incorporating a novel gem-difluorinated β-amino acid derived from this compound. The described protocols for the synthesis of the fluorinated building block via a Curtius rearrangement and its subsequent use in SPPS offer a viable route to novel peptidomimetics. Researchers can adapt these methodologies to create a variety of peptide mimics with potential applications in drug discovery and chemical biology. The introduction of the gem-difluoro moiety is a promising strategy for enhancing the therapeutic potential of peptide-based drugs.
References
Application Notes and Protocols: Incorporation of 2,2-difluoro-4-methylpentanoic acid into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] 2,2-difluoro-4-methylpentanoic acid, a fluorinated analog of the amino acid leucine, presents a unique building block for the design of novel therapeutics. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially modulating the biological activity of peptides and small molecules.[3] This document provides detailed protocols for the synthesis of this compound and its incorporation into peptide scaffolds, along with its potential application as a protease inhibitor.
Potential Applications
The primary application of this compound in bioactive molecules is as a key component of protease inhibitors. The electrophilic nature of the carbon atom in the difluoromethyl group allows it to mimic the tetrahedral transition state of peptide bond hydrolysis, leading to potent and often irreversible inhibition of proteases.[2][4][5] Peptides incorporating this acid are promising candidates for targeting proteases implicated in a range of diseases, including cancer, inflammation, and infectious diseases.
One particularly relevant target class is the matrix metalloproteinases (MMPs), which are key regulators of the extracellular matrix and are often dysregulated in cancer metastasis.[1][6][7] An inhibitor containing this compound could be designed to fit into the active site of a specific MMP, blocking its activity and thereby preventing tumor invasion and angiogenesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible multi-step synthesis of this compound, starting from the synthesis of the non-fluorinated parent acid via malonic ester synthesis, followed by conversion to an α-keto acid and subsequent geminal difluorination.
Step 1: Synthesis of 4-methylpentanoic acid via Malonic Ester Synthesis [8][9]
-
Alkylation of Diethyl Malonate:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.0 eq) portion-wise while stirring.
-
To the resulting solution, add isobutyl bromide (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain crude diethyl isobutylmalonate.
-
-
Hydrolysis and Decarboxylation:
-
To the crude diethyl isobutylmalonate, add an excess of a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours to hydrolyze the esters.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation.
-
Cool the solution and extract the 4-methylpentanoic acid with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by distillation.
-
Step 2: Synthesis of 2-keto-4-methylpentanoic acid [8]
-
α-Bromination:
-
In a flask protected from light, dissolve 4-methylpentanoic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction, filter off the succinimide, and remove the solvent under reduced pressure.
-
-
Hydrolysis to the α-hydroxy acid and Oxidation:
-
Hydrolyze the resulting α-bromo acid with aqueous sodium hydroxide.
-
Acidify the solution and extract the α-hydroxy acid.
-
Oxidize the α-hydroxy acid to the α-keto acid using a mild oxidizing agent such as potassium permanganate under controlled conditions or through enzymatic oxidation.
-
Step 3: Geminal Difluorination of 2-keto-4-methylpentanoic acid [10][11]
-
Formation of the 1,3-Dithiolane:
-
Dissolve 2-keto-4-methylpentanoic acid (1.0 eq) and ethane-1,2-dithiol (1.2 eq) in a suitable solvent like dichloromethane.
-
Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.
-
Dry the organic layer, concentrate, and purify the dithiolane intermediate.
-
-
Oxidative Fluorination:
-
In a fume hood, dissolve the dithiolane intermediate in an anhydrous, inert solvent such as dichloromethane in a fluorinated ethylene propylene (FEP) tube.
-
Cool the solution to -78 °C.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (2.2 eq) followed by the slow addition of pyridinium poly(hydrogen fluoride) (HF-pyridine, excess).
-
Stir the reaction at low temperature for 1-2 hours, then allow it to slowly warm to room temperature overnight.
-
Carefully quench the reaction by pouring it into an ice-cold aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, wash with saturated copper sulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent.
-
Purify the final product, this compound, by column chromatography or distillation.
-
Caption: Synthetic workflow for this compound.
Protocol 2: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the general procedure for incorporating an unnatural amino acid, such as this compound, into a peptide sequence using Fmoc-based solid-phase peptide synthesis.[4][6][7]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected this compound (requires custom synthesis and Fmoc protection)
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane - TIPS, water)
-
Diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (or Fmoc-2,2-difluoro-4-methylpentanoic acid) (3-5 eq), coupling reagent (e.g., HATU, 3-5 eq), and DIPEA (6-10 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue), the coupling is incomplete; repeat the coupling step.
-
Once the coupling is complete (ninhydrin test is negative/yellow), wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 3: Incorporation of this compound into Proteins via Cell-Free Protein Synthesis (CFPS)
This protocol provides a general framework for incorporating an unnatural amino acid using a cell-free protein synthesis system. This method is particularly useful for producing proteins that are toxic to live cells.[12][13][14]
Materials:
-
Cell-free extract (e.g., E. coli S30 extract)
-
Amino acid mixture lacking leucine
-
This compound
-
Energy source (e.g., ATP, GTP)
-
DNA template (plasmid or linear) encoding the target protein with a leucine codon at the desired incorporation site
-
T7 RNA polymerase
-
RNase inhibitor
-
Reaction buffer
Procedure:
-
Preparation of the Reaction Mixture:
-
On ice, combine the cell-free extract, reaction buffer, energy source, and the amino acid mixture lacking leucine.
-
Add the this compound to the mixture. The optimal concentration may need to be determined empirically.
-
Add the DNA template, T7 RNA polymerase, and RNase inhibitor.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the cell-free system (typically 30-37 °C) for 2-4 hours.
-
-
Analysis of Protein Expression:
-
Analyze the protein expression by SDS-PAGE and Coomassie staining or Western blot.
-
The incorporation of the unnatural amino acid can be confirmed by mass spectrometry.
-
-
Purification:
-
If the protein has an affinity tag (e.g., His-tag), it can be purified using affinity chromatography.
-
Caption: Workflow for Cell-Free Protein Synthesis (CFPS).
Data Presentation
The following tables present illustrative data for a hypothetical peptide inhibitor, "DFMP-pep," containing this compound, targeting MMP-9. This data is based on the known properties of similar fluorinated peptide inhibitors and is intended for comparative purposes.
Table 1: In Vitro Activity of DFMP-pep
| Compound | Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Mechanism |
| DFMP-pep | MMP-9 | FRET-based cleavage | 15.2 | 2.8 | Covalent, Reversible |
| Control Peptide | MMP-9 | FRET-based cleavage | >10,000 | - | No inhibition |
Table 2: Pharmacokinetic Properties of DFMP-pep in a Rodent Model
| Compound | Administration | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |
| DFMP-pep | IV (1 mg/kg) | 850 | 0.1 | 1250 | 2.5 | 100 |
| DFMP-pep | PO (10 mg/kg) | 450 | 1.0 | 3100 | 3.8 | 25 |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for a DFMP-containing peptide inhibitor targeting MMP-9. By inhibiting MMP-9, the inhibitor prevents the degradation of the extracellular matrix (ECM), which in turn can reduce cancer cell invasion and migration.
Caption: Inhibition of the MMP-9 signaling pathway.
References
- 1. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones - ProQuest [proquest.com]
- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MMPs - Elabscience [elabscience.com]
- 8. scbt.com [scbt.com]
- 9. quora.com [quora.com]
- 10. Development of a novel geminal-difluorination method and its application in the synthesis of 18F-labeled fatty acid analogues as potential myocardial imaging agents [inis.iaea.org]
- 11. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-difluoro-4-methylpentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-difluoro-4-methylpentanoic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Experimental Workflow Overview
The synthesis of this compound is typically achieved through a two-step process starting from a suitable β-keto ester. The general workflow involves the fluorination of the keto group, followed by the hydrolysis of the resulting difluoro ester.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis.
Low or No Yield of Ethyl 2,2-difluoro-4-methylpentanoate (Fluorination Step)
| Potential Cause | Troubleshooting Action |
| Moisture in the reaction | DAST (Diethylaminosulfur trifluoride) reacts violently with water. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Degraded DAST reagent | DAST is thermally unstable and can decompose if not stored properly. Use a fresh bottle or a newly opened one. The reagent should be a clear, colorless to pale yellow liquid. |
| Incorrect reaction temperature | The reaction is typically started at a low temperature (e.g., -78 °C) and allowed to warm slowly to room temperature.[1] Running the reaction at too high a temperature can lead to decomposition of the reagent and byproducts. |
| Sub-optimal reagent stoichiometry | A slight excess of DAST is generally used. If the conversion is low, consider increasing the equivalents of DAST incrementally. |
| Formation of vinyl fluoride byproduct | Enolizable ketones can form vinyl fluorides as a side product.[1] This can sometimes be minimized by carefully controlling the reaction temperature and the rate of addition of DAST. |
Low Yield of this compound (Hydrolysis Step)
| Potential Cause | Troubleshooting Action |
| Incomplete hydrolysis | The hydrolysis of sterically hindered or electron-deficient esters can be slow. Increase the reaction time or the temperature. Consider using a stronger base or a co-solvent to improve solubility. |
| Product loss during workup | This compound may have some solubility in the aqueous layer. Ensure the aqueous layer is extracted multiple times with a suitable organic solvent. Acidify the aqueous layer to a low pH (e.g., pH 1-2) before extraction to ensure the carboxylic acid is in its protonated, less water-soluble form. |
| Decomposition of the product | While generally stable, prolonged exposure to harsh basic conditions at high temperatures could potentially lead to degradation. Monitor the reaction progress and avoid excessive heating. |
Product Purity Issues
| Potential Cause | Troubleshooting Action |
| Presence of starting material | If the fluorination or hydrolysis reaction is incomplete, the final product will be contaminated. Monitor the reaction by TLC, GC-MS, or NMR to ensure complete conversion before proceeding to the next step or workup. |
| Formation of byproducts | Side reactions during fluorination can lead to impurities. Purification by fractional distillation under reduced pressure or column chromatography may be necessary. |
| Residual solvent | Ensure the product is thoroughly dried under vacuum to remove any remaining solvents from the workup or purification. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and effective route is a two-step synthesis. The first step is the fluorination of a β-keto ester, such as ethyl 4-methyl-2-oxopentanoate, using a fluorinating agent like DAST to form ethyl 2,2-difluoro-4-methylpentanoate. The second step is the hydrolysis of the ethyl ester to the desired carboxylic acid, typically under basic conditions followed by an acidic workup.
Q2: What are the main safety precautions when working with DAST?
DAST is a hazardous reagent that should be handled with extreme care in a well-ventilated fume hood. It is corrosive and reacts violently with water, releasing toxic hydrogen fluoride gas. It is also thermally unstable and can decompose explosively if heated above 90 °C. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Q3: How can I monitor the progress of the fluorination reaction?
The reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy. For NMR, ¹⁹F NMR is particularly useful for observing the appearance of the difluorinated product signal. For example, ethyl 2,2-difluorohexanoate shows a triplet at approximately -105.8 ppm in its ¹⁹F NMR spectrum.
Q4: What are the expected byproducts in the DAST fluorination of a β-keto ester?
For enolizable ketones, the formation of the corresponding vinyl fluoride is a common side reaction.[1] This occurs through deprotonation of an intermediate carbocation. Other potential byproducts can arise from rearrangement reactions, though this is less common for this substrate.
Logical Relationship for Byproduct Formation
Caption: Competing pathways in the fluorination of enolizable ketones.
Q5: What are suitable conditions for the hydrolysis of ethyl 2,2-difluoro-4-methylpentanoate?
Alkaline hydrolysis is typically employed. This can be achieved by heating the ester with an aqueous solution of a base such as sodium hydroxide or potassium hydroxide. A co-solvent like ethanol or THF may be used to improve solubility. After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to protonate the carboxylate and allow for extraction of the final product into an organic solvent.
Experimental Protocols
Step 1: Synthesis of Ethyl 2,2-difluoro-4-methylpentanoate
Disclaimer: This is a representative protocol and should be adapted and optimized as necessary. All work with DAST must be performed in a chemical fume hood with appropriate safety precautions.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Reaction Setup: Add ethyl 4-methyl-2-oxopentanoate (1.0 eq) to the flask and dissolve it in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DAST (1.1 - 1.5 eq) dropwise to the stirred solution over 30-60 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully and slowly quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring.
-
Workup: Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2,2-difluoro-4-methylpentanoate (1.0 eq) in a mixture of ethanol and water.
-
Hydrolysis: Add sodium hydroxide (2.0 - 3.0 eq) and heat the mixture to reflux. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane or ether) to remove any unreacted starting material.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Final Steps: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final product. Further purification can be achieved by distillation if necessary.
References
optimization of reaction conditions for 2,2-difluoro-4-methylpentanoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2,2-difluoro-4-methylpentanoic acid. The information is compiled from established methodologies for the synthesis of analogous α,α-difluoro carboxylic acids. Direct experimental data for this specific compound is limited in published literature; therefore, the following guidance is based on general principles and related procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound typically involves the introduction of the difluoromethyl group at the α-position to the carboxyl group. Two common strategies are:
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Fluorination of a dithioketal derivative: This involves the formation of a dithiane or dithioketal from a suitable precursor, followed by oxidative fluorination.
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Electrophilic difluorination of a ketene silyl acetal: This method involves the preparation of a ketene silyl acetal from the corresponding ester, which is then reacted with an electrophilic fluorinating agent.
A subsequent hydrolysis step is usually required to obtain the final carboxylic acid.
Q2: What are the most critical safety precautions to take during this synthesis?
A2: Working with fluorinating agents requires stringent safety measures.
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Fluorinating agents like Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and especially bromine trifluoride (BrF₃), are highly reactive and corrosive. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
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Anhydrous conditions are often crucial for the success of these reactions. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
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Quenching: Be cautious when quenching the reaction, as unreacted fluorinating agents can react violently with water or other protic solvents.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, staining with potassium permanganate or ceric ammonium molybdate can help visualize the spots. For GC-MS, the disappearance of the starting material and the appearance of a new peak with the expected mass-to-charge ratio for the difluorinated product will indicate reaction progression. ¹⁹F NMR spectroscopy is also a powerful tool to directly observe the formation of the C-F bonds.
Q4: What are the common impurities, and how can they be removed?
A4: Common impurities may include unreacted starting material, mono-fluorinated byproducts, and products from side reactions such as elimination. Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and impurities. Subsequent distillation or recrystallization may be necessary to achieve high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive fluorinating agent. 2. Insufficient reaction temperature or time. 3. Presence of moisture deactivating reagents. 4. Poor quality of reagents or solvents. | 1. Use a fresh batch of the fluorinating agent. 2. Gradually increase the reaction temperature and monitor the reaction by TLC or GC-MS. 3. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere. Use anhydrous solvents. 4. Purify reagents and solvents before use. |
| Formation of mono-fluorinated byproduct | 1. Insufficient amount of fluorinating agent. 2. Low reactivity of the substrate towards the second fluorination. | 1. Increase the stoichiometry of the fluorinating agent (e.g., from 2.2 to 2.5 equivalents). 2. Increase the reaction temperature or use a more reactive fluorinating agent if possible and safe. |
| Formation of elimination or other side products | 1. Reaction temperature is too high. 2. Presence of a strong base. 3. Substrate is prone to elimination. | 1. Lower the reaction temperature and prolong the reaction time. 2. Use a non-nucleophilic base if a base is required. 3. Consider a different synthetic route that avoids harsh conditions. |
| Difficult purification | 1. Product and starting material have similar polarities. 2. Product is unstable on silica gel. | 1. Use a different solvent system for column chromatography or consider other purification techniques like preparative HPLC. 2. Use a deactivated silica gel (e.g., treated with triethylamine) or switch to a different stationary phase like alumina. |
Experimental Protocols (Generalized)
The following are generalized protocols based on analogous preparations of α,α-difluoro carboxylic acids. Note: These protocols should be adapted and optimized for the specific synthesis of this compound.
Method 1: Fluorination of a Dithiane Derivative
This method is adapted from the synthesis of α,α-difluoro esters using bromine trifluoride.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via a dithiane intermediate.
Protocol:
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Dithiane Formation: To a solution of 4-methylpentanoyl chloride in an inert solvent (e.g., dichloromethane), add 1,3-propanedithiol and a non-nucleophilic base (e.g., triethylamine) at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction to isolate the dithiane intermediate.
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α,α-Difluorination: (Caution: Bromine trifluoride is extremely hazardous and should be handled with extreme care by experienced personnel only). Dissolve the dithiane intermediate in an inert solvent (e.g., Freon-113 or dichloromethane) and cool to -78 °C. Slowly add a solution of bromine trifluoride in the same solvent. After the addition is complete, allow the reaction to warm to the desired temperature (e.g., 0 °C) and stir for a specified time. Quench the reaction carefully with a saturated aqueous solution of sodium bisulfite. Extract the product and purify by column chromatography.
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Hydrolysis: Treat the resulting ethyl 2,2-difluoro-4-methylpentanoate with an aqueous base (e.g., sodium hydroxide) in a co-solvent like ethanol or THF. Heat the mixture to reflux until the ester is fully hydrolyzed. After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) and extract the desired this compound.
Method 2: Electrophilic Difluorination of a Ketene Silyl Acetal
This method is based on the fluorination of ketene acetals with electrophilic fluorinating agents.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via electrophilic difluorination.
Protocol:
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Ketene Silyl Acetal Formation: To a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C, add ethyl 4-methylpentanoate dropwise. After stirring for 30 minutes, add trimethylsilyl chloride (TMSCl) and allow the reaction to warm to room temperature. The ketene silyl acetal is typically used in the next step without further purification after a workup to remove salts.
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Electrophilic Difluorination: Dissolve the crude ketene silyl acetal in a suitable solvent such as acetonitrile. Add an electrophilic fluorinating agent, for example, Selectfluor® or N-Fluorobenzenesulfonimide (NFSI), in portions at room temperature. Stir the reaction until complete consumption of the starting material. After an aqueous workup, the crude ethyl 2,2-difluoro-4-methylpentanoate can be purified by column chromatography.
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Hydrolysis: The hydrolysis can be performed as described in Method 1, using a base such as lithium hydroxide in a mixture of THF and water, followed by acidic workup.
Data Presentation: Reaction Condition Optimization (Hypothetical Data Based on Analogous Reactions)
The following tables present hypothetical data for the optimization of the electrophilic difluorination step (Method 2, Step 2) to illustrate how such data should be structured.
Table 1: Effect of Fluorinating Agent on Yield
| Entry | Fluorinating Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Selectfluor® | 2.2 | Acetonitrile | 25 | 12 | 65 |
| 2 | NFSI | 2.2 | Acetonitrile | 25 | 24 | 58 |
| 3 | Selectfluor® | 2.5 | Acetonitrile | 25 | 12 | 72 |
| 4 | NFSI | 2.5 | Acetonitrile | 25 | 24 | 63 |
Table 2: Effect of Solvent and Temperature on Yield (using 2.5 eq. Selectfluor®)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | 25 | 12 | 72 |
| 2 | Dichloromethane | 25 | 18 | 68 |
| 3 | Acetonitrile | 40 | 8 | 75 |
| 4 | Dichloromethane | 40 | 12 | 70 |
Disclaimer: The experimental protocols and data provided are for illustrative purposes and are based on general procedures for similar compounds. Researchers should conduct a thorough literature search and risk assessment before attempting any chemical synthesis. All experiments should be performed by qualified personnel in a well-equipped laboratory.
Technical Support Center: Purification of Fluorinated Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of fluorinated carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying fluorinated carboxylic acids?
The primary methods for purifying fluorinated carboxylic acids include:
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Distillation: Effective for volatile and thermally stable short-chain fluorinated carboxylic acids. Fractional distillation is often employed to separate compounds with close boiling points.
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Crystallization: A widely used technique for the purification of solid fluorinated carboxylic acids. The choice of solvent is critical for achieving high purity and yield.
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Chromatography: Techniques such as ion-exchange chromatography and preparative high-performance liquid chromatography (HPLC) are suitable for purifying complex mixtures or when high purity is essential.
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Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubilities in two immiscible liquid phases.
Q2: Why are fluorinated carboxylic acids often difficult to purify?
The unique properties of fluorinated carboxylic acids present several purification challenges:
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High Acidity: Their strong acidic nature can affect the stability of stationary phases in chromatography and may require specialized equipment.
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Volatility: Short-chain fluorinated carboxylic acids can be highly volatile, leading to sample loss during solvent removal steps.
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Azeotrope Formation: They can form azeotropes with water or other solvents, making complete separation by distillation difficult.
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Surfactant Properties: Some fluorinated carboxylic acids have surfactant-like properties, which can lead to emulsification during extractions.
Q3: What safety precautions should be taken when purifying fluorinated carboxylic acids?
Due to their corrosive nature and potential toxicity, it is crucial to handle fluorinated carboxylic acids with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All purification procedures should be performed in a well-ventilated fume hood.
Troubleshooting Guide
Issue 1: Low Recovery After Distillation
Q: I am experiencing low recovery of my short-chain fluorinated carboxylic acid after distillation. What could be the cause and how can I fix it?
A: Low recovery during distillation is often due to the high volatility of the compound or leaks in the distillation apparatus.
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Possible Cause 1: Sample Volatility: The compound may be co-distilling with the solvent or lost to the vacuum line.
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Solution: Use a chilled condenser with a high cooling capacity. A cold trap (e.g., using dry ice/acetone) can be placed between the receiving flask and the vacuum pump to capture any volatile product.
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Possible Cause 2: System Leaks: Leaks in the distillation setup can prevent the system from reaching the required vacuum, leading to inefficient distillation.
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Solution: Ensure all joints are properly sealed with high-vacuum grease. Check for cracks in the glassware before starting the distillation.
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Issue 2: Oily Product Obtained After Crystallization
Q: My fluorinated carboxylic acid is oiling out instead of crystallizing. How can I induce crystallization?
A: "Oiling out" occurs when the compound separates as a liquid phase instead of a solid. This is often due to supersaturation, the presence of impurities, or an inappropriate solvent system.
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Possible Cause 1: High Supersaturation: The solution may be too concentrated, or the cooling rate is too fast.
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Solution: Try a slower cooling rate to allow for crystal nucleation and growth. Adding a seed crystal of the pure compound can also induce crystallization.
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Possible Cause 2: Impurities: Impurities can inhibit crystal formation.
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Solution: Attempt to remove impurities by performing a preliminary purification step, such as an extraction or passing the solution through a short plug of silica gel.
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Possible Cause 3: Inappropriate Solvent: The solvent may not be ideal for crystallization.
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Solution: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (an anti-solvent) can often promote crystallization.
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Issue 3: Poor Separation in Liquid-Liquid Extraction
Q: I am having trouble with emulsion formation during the liquid-liquid extraction of my fluorinated carboxylic acid. How can I break the emulsion?
A: Emulsion formation is common with fluorinated compounds due to their surfactant-like properties.
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Solution 1: Centrifugation: Centrifuging the mixture can help to break the emulsion by physically separating the layers.
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Solution 2: Brine Wash: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.
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Solution 3: Change in pH: Adjusting the pH of the aqueous phase can alter the solubility of the fluorinated carboxylic acid and potentially disrupt the emulsion. For carboxylic acids, making the aqueous phase more acidic (pH < 2) will protonate the carboxylate and drive it into the organic layer.
Quantitative Data on Purification Methods
| Purification Method | Typical Purity | Typical Recovery | Key Advantages | Key Limitations |
| Fractional Distillation | 95-99% | 70-90% | Suitable for large quantities, cost-effective. | Not suitable for thermally unstable compounds, can form azeotropes. |
| Crystallization | >99% | 60-85% | Can yield very high purity, scalable. | Solvent selection can be challenging, potential for low recovery. |
| Preparative HPLC | >99.5% | 50-80% | High resolution and purity, automated. | Expensive, limited sample loading capacity. |
| Ion-Exchange Chromatography | 98-99.5% | 75-95% | High capacity and selectivity. | Can be time-consuming, requires pH control. |
Experimental Protocols
Protocol 1: General Procedure for Crystallization
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Dissolution: Dissolve the crude fluorinated carboxylic acid in a minimal amount of a suitable hot solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in an ice bath or a refrigerator.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Liquid-Liquid Extraction
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Dissolution: Dissolve the crude fluorinated carboxylic acid in a suitable organic solvent.
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Washing: Transfer the solution to a separatory funnel and wash with an aqueous solution of appropriate pH. For example, to remove neutral impurities, the acid can be extracted into a basic aqueous solution (e.g., 1 M NaOH), the layers separated, and then the aqueous layer re-acidified (e.g., with 1 M HCl) to precipitate the pure acid.
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Layer Separation: Allow the layers to separate and then drain the lower layer.
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Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
Visual Guides
Caption: General experimental workflow for the purification of fluorinated carboxylic acids.
Caption: Troubleshooting decision tree for common purification issues.
common side reactions in the preparation of 2,2-difluoro-4-methylpentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,2-difluoro-4-methylpentanoic acid.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no conversion of starting materials | Inactive zinc | Activate the zinc powder prior to use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. |
| Wet solvent or reagents | Ensure all solvents (e.g., THF) and reagents are anhydrous. Moisture will quench the Reformatsky reagent. | |
| Low reaction temperature | The formation of the organozinc reagent may require gentle heating to initiate. However, the subsequent reaction with the aldehyde is often exothermic and may require cooling. | |
| Significant amount of isobutyraldehyde self-condensation product observed | The Reformatsky reagent is less reactive than Grignard or organolithium reagents, which can allow for competing side reactions of the aldehyde.[1] | Add the isobutyraldehyde slowly to the pre-formed Reformatsky reagent at a low temperature to minimize the time the aldehyde is present in excess. |
| Basic conditions promoting condensation.[2] | Ensure the reaction is worked up with an acidic solution to neutralize any basic species.[1] | |
| Formation of ethyl 2,2,4,4-tetrafluoroadipate | Dimerization of the Reformatsky reagent.[1] | This is a known side reaction. Optimizing the reaction temperature and addition rate of the aldehyde can help to favor the desired cross-coupling reaction. |
| Incomplete hydrolysis of the ethyl ester | Insufficient base or reaction time | Use a sufficient excess of a strong base (e.g., NaOH or KOH) and ensure the reaction is heated for an adequate amount of time to drive the saponification to completion. |
| Steric hindrance around the ester | The difluoro group can sterically hinder the approach of the hydroxide ion. Longer reaction times or higher temperatures may be necessary. | |
| Decarboxylation of the final product during purification | High temperatures during distillation | 2,2-difluoroalkanoic acids can be susceptible to decarboxylation at elevated temperatures. Purify by vacuum distillation at the lowest possible temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A prevalent method is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[1] For the synthesis of this compound, this typically involves reacting ethyl bromodifluoroacetate with isobutyraldehyde to form the corresponding β-hydroxy ester, which is then hydrolyzed to the final carboxylic acid.
Q2: Why is my reaction yield of the initial β-hydroxy ester low?
A2: Low yields in the Reformatsky reaction can stem from several factors. The reactivity of the zinc is crucial; it often requires activation to remove the passivating oxide layer. The reaction is also sensitive to moisture, so anhydrous conditions are essential. Furthermore, side reactions such as the self-condensation of isobutyraldehyde or dimerization of the organozinc reagent can reduce the yield of the desired product.[1][2]
Q3: I am having difficulty with the hydrolysis of the ethyl 2,2-difluoro-4-methylpentanoate. What conditions are recommended?
A3: The saponification of 2,2-difluoroesters can be more challenging than their non-fluorinated analogs due to the electronic effects and potential steric hindrance of the fluorine atoms. A strong base such as sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like ethanol or methanol is typically used. The reaction often requires heating to proceed at a reasonable rate. It is important to monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) to ensure complete conversion.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Ethyl bromodifluoroacetate is a lachrymator and should be handled in a well-ventilated fume hood. Isobutyraldehyde is flammable and an irritant. Activated zinc powder can be pyrophoric. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. The reaction can be exothermic, especially during the addition of the aldehyde, and should be controlled with appropriate cooling.
Experimental Protocols
1. Synthesis of Ethyl 2,2-difluoro-3-hydroxy-4-methylpentanoate (via Reformatsky Reaction)
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Materials:
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Zinc dust, activated
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Ethyl bromodifluoroacetate
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Isobutyraldehyde
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Anhydrous tetrahydrofuran (THF)
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1 M Hydrochloric acid
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Procedure:
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To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust under an inert atmosphere (e.g., argon or nitrogen).
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Add anhydrous THF to the flask.
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A solution of ethyl bromodifluoroacetate and a small amount of isobutyraldehyde in anhydrous THF is added to the dropping funnel.
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A small portion of the solution from the dropping funnel is added to the zinc suspension. The reaction is initiated, which is often indicated by a gentle reflux.
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Once the reaction has started, the remaining solution is added dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitor by TLC or GC).
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The reaction is cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid.
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The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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2. Hydrolysis of Ethyl 2,2-difluoro-3-hydroxy-4-methylpentanoate
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Materials:
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Crude ethyl 2,2-difluoro-3-hydroxy-4-methylpentanoate
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Sodium hydroxide or potassium hydroxide
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Ethanol or methanol
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Water
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Concentrated Hydrochloric acid
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Procedure:
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The crude ester is dissolved in a mixture of ethanol (or methanol) and water.
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A solution of sodium hydroxide or potassium hydroxide in water is added to the ester solution.
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The mixture is heated to reflux and stirred until the hydrolysis is complete (monitor by TLC or GC).
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The reaction mixture is cooled to room temperature, and the alcohol is removed under reduced pressure.
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The remaining aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is acidic.
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
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The crude acid can be further purified by vacuum distillation or column chromatography.
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References
Technical Support Center: Synthesis of 2,2-difluoro-4-methylpentanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2,2-difluoro-4-methylpentanoic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a plausible synthetic route involving the α-fluorination of a 4-methylpentanoic acid derivative.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Fluorinating Agent | Use a fresh batch of the fluorinating agent (e.g., Selectfluor®, DAST, NFSI). Ensure proper storage conditions to prevent decomposition. |
| Incomplete Deprotonation | If using a strong base for deprotonation, ensure it is used in stoichiometric amounts and added at the correct temperature (often -78°C) to prevent side reactions.[1] |
| Low Reaction Temperature | While low temperatures are often necessary to control selectivity, the reaction may not proceed if the temperature is too low. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. |
| Poor Quality Starting Material | Ensure the purity of the 4-methylpentanoic acid precursor. Impurities can interfere with the reaction. |
| Incorrect Solvent | Use anhydrous solvents to prevent quenching of reagents. Ensure the chosen solvent is appropriate for the specific fluorinating agent and reaction conditions. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Recommended Solution |
| Over-fluorination | Reduce the equivalents of the fluorinating agent. Monitor the reaction closely and quench it once the desired product is formed. |
| Side Reactions with Solvent | Choose a more inert solvent. For example, if using THF with a strong base, side reactions can occur. |
| Reaction Temperature Too High | High temperatures can lead to the formation of byproducts. Maintain a low and consistent temperature throughout the reaction. |
| Presence of Water | Ensure all glassware is flame-dried or oven-dried and that all reagents and solvents are anhydrous. Moisture can lead to the formation of hydroxy-byproducts. |
Issue 3: Difficult Purification
| Potential Cause | Recommended Solution |
| Co-elution of Product and Byproducts | Optimize the column chromatography conditions. Try different solvent systems or use a different stationary phase. |
| Product is Volatile | Be cautious during solvent removal (rotoevaporation). Use a lower temperature and pressure to avoid loss of product.[2] |
| Product is an Oil | If the product is an oil and difficult to handle, consider converting it to a solid derivative for easier purification and handling, if the experimental plan allows. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common strategy involves the α,α-difluorination of a suitable precursor derived from 4-methylpentanoic acid. This typically involves the use of an electrophilic fluorinating agent. A plausible route is the fluorination of a silyl ketene acetal derived from an ester of 4-methylpentanoic acid.
Q2: Which fluorinating agents are recommended for this synthesis?
Several electrophilic fluorinating agents can be used, including N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). The choice of agent can influence reaction conditions and yield.
Q3: What are the critical reaction parameters to control for a high yield?
Key parameters to control are:
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Temperature: Low temperatures (e.g., -78°C to 0°C) are often crucial to minimize side reactions.[3]
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Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) prevents side reactions with atmospheric components.
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Stoichiometry: Precise control of the molar ratios of the substrate, base (if used), and fluorinating agent is critical.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.
Q5: What are common side products, and how can they be minimized?
Common side products include mono-fluorinated and over-fluorinated compounds, as well as products from side reactions with the solvent or impurities. To minimize these:
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Carefully control the stoichiometry of the fluorinating agent.
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Maintain a low reaction temperature.
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Use pure, anhydrous reagents and solvents.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-methylpentanoate (Precursor)
This protocol describes the synthesis of the ester precursor from 4-methylpentanoic acid.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-methylpentanoic acid (1 equivalent).
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Esterification: Add ethanol (excess, ~10 equivalents) and a catalytic amount of concentrated sulfuric acid.
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Reflux: Heat the mixture to reflux and maintain for 4-6 hours.
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Workup: After cooling, quench the reaction with a saturated sodium bicarbonate solution. Extract the aqueous layer with diethyl ether.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 4-methylpentanoate can be purified by distillation.
Protocol 2: α,α-Difluorination of Ethyl 4-methylpentanoate (Illustrative)
This is an illustrative protocol for the difluorination step. The specific conditions may need optimization.
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Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve ethyl 4-methylpentanoate (1 equivalent) in anhydrous THF.
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Enolate Formation: Cool the solution to -78°C. Add a strong base such as lithium diisopropylamide (LDA) (2.2 equivalents) dropwise. Stir for 1 hour at -78°C.
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Fluorination: Add a solution of N-fluorobenzenesulfonimide (NFSI) (2.5 equivalents) in anhydrous THF dropwise at -78°C.
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Reaction Monitoring: Allow the reaction to stir at -78°C and monitor its progress by TLC.
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Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
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Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.
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Hydrolysis: The resulting ethyl 2,2-difluoro-4-methylpentanoate can be hydrolyzed to the desired carboxylic acid using standard procedures (e.g., refluxing with aqueous HCl or NaOH).
Data Presentation
Table 1: Illustrative Yields of a Generic α,α-Difluorination Reaction Under Various Conditions
| Entry | Fluorinating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NFSI | LDA | THF | -78 | 65 |
| 2 | Selectfluor® | NaHMDS | THF | -78 | 72 |
| 3 | NFSI | LDA | Diethyl Ether | -78 | 58 |
| 4 | Selectfluor® | NaHMDS | THF | -40 | 55 (with side products) |
Note: This data is illustrative for a generic α,α-difluorination and may not directly reflect the yields for this compound synthesis. Optimization for the specific substrate is required.
Visualizations
References
stability of 2,2-difluoro-4-methylpentanoic acid under different reaction conditions
This technical support center provides guidance on the anticipated stability of 2,2-difluoro-4-methylpentanoic acid under various experimental conditions. The information is based on the known chemical properties of structurally similar fluorinated carboxylic acids. Direct stability testing of this compound under your specific experimental conditions is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: Based on the chemistry of other per- and polyfluoroalkyl substances (PFAS), this compound is expected to be a highly stable compound. Perfluorinated carboxylic acids (PFCAs) are known for their resistance to degradation.[1] The gem-difluoro group, in particular, is associated with high metabolic stability.[2][3]
Q2: How stable is this compound to changes in pH?
A2: Fluorinated carboxylic acids are generally stable across a wide pH range. The acidity of the carboxylic acid group is influenced by the inductive effect of the fluorine atoms.[2] While significant degradation under typical acidic or basic conditions is not expected, extreme pH combined with high temperatures could potentially lead to slow hydrolysis or other reactions.
Q3: What is the expected thermal stability of this compound?
A3: this compound is anticipated to have good thermal stability. Thermal decomposition of similar fluorinated carboxylic acids typically requires elevated temperatures and may proceed through decarboxylation (loss of CO2).[4][5] For some perfluoroalkyl ether carboxylic acids, thermal degradation has been observed at temperatures as low as 150°C.[6][7]
Q4: Is this compound susceptible to oxidation?
A4: Fluorinated carboxylic acids are generally resistant to oxidation by common laboratory oxidants, including hydroxyl radicals and ozone.[7] Degradation may be achievable using advanced oxidation processes, but this typically requires specialized and highly reactive conditions.[8][9]
Q5: Can this compound be degraded under reductive conditions?
A5: Reductive degradation has been shown to be a viable pathway for some perfluorinated compounds. For instance, perfluorooctanoic acid (PFOA) can be degraded and defluorinated using hydrated electrons generated from processes like UV/sulfite.[10][11] This process often results in the formation of shorter-chain fluorinated acids and hydrogen-substituted compounds.[10] It is plausible that this compound could be susceptible to similar reductive degradation methods.
Q6: How might common metal catalysts affect the stability of this compound?
A6: While there is limited specific information on the catalytic degradation of this compound, some transition metal catalysts are used in defluorination reactions. The stability in the presence of specific catalysts should be experimentally determined.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound during reaction workup | High pH and elevated temperature: While generally stable, prolonged exposure to strong base at high temperatures may cause some degradation. Extraction into certain organic solvents: The solubility of the fluorinated acid may vary. | Minimize exposure to harsh basic conditions and high temperatures. Confirm extraction efficiency with a mass balance analysis. |
| Unexpected side products observed by LC-MS or NMR | Thermal degradation: If the reaction is performed at high temperatures, thermal decomposition (e.g., decarboxylation) could occur. Reaction with a highly reactive species: The compound may react with potent radicals or other highly reactive intermediates in your system. | Run a control experiment with the compound under the same thermal conditions without other reactants. Analyze the reaction mixture for potential reactive species. |
| Inconsistent analytical results | Adsorption to surfaces: Fluorinated compounds can sometimes adsorb to glass or plastic surfaces. Volatility of degradation products: Some potential degradation products may be more volatile than the parent compound. | Use silanized glassware or polypropylene containers to minimize adsorption. Ensure your analytical method is suitable for detecting potentially volatile byproducts. |
Summary of Expected Stability
| Condition | Expected Stability | Potential Degradation Pathway | Supporting Evidence |
| Acidic (e.g., 1M HCl) | High | Generally stable | General stability of PFCAs |
| Basic (e.g., 1M NaOH) | High to Moderate | Slow hydrolysis at elevated temperatures | General stability of PFCAs, potential for base-mediated reactions |
| Thermal (e.g., >150°C) | Moderate to Low | Decarboxylation, fragmentation | Thermal decomposition of PFCAs[4][6][7] |
| Oxidative (e.g., H₂O₂) | High | Resistant to common oxidants | Resistance of PFCAs to oxidation[7] |
| Reductive (e.g., NaBH₄) | Moderate | Potential for defluorination | Reductive degradation of PFOA[10][11] |
Experimental Protocols
Protocol 1: General Stability Assessment under Acidic, Basic, and Neutral Conditions
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In separate vials, add an aliquot of the stock solution to:
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1 mL of 1M Hydrochloric Acid (Acidic Condition)
-
1 mL of Purified Water (Neutral Condition)
-
1 mL of 1M Sodium Hydroxide (Basic Condition)
-
-
Incubation: Incubate the vials at a desired temperature (e.g., room temperature, 50°C, 80°C) for a set period (e.g., 24, 48, 72 hours). Protect from light if photostability is not the primary focus.
-
Sample Preparation for Analysis: At each time point, take an aliquot from each vial.
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Neutralize the acidic and basic samples.
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Dilute the samples to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples by a suitable analytical method such as LC-MS or HPLC-UV to determine the concentration of the remaining parent compound.
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Data Evaluation: Compare the concentration of the parent compound at each time point to the initial concentration to determine the extent of degradation.
Protocol 2: Forced Degradation Study - Oxidative Conditions
-
Stock Solution Preparation: Prepare a stock solution of this compound as described in Protocol 1.
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Reaction Setup: In a clean vial, add an aliquot of the stock solution to 1 mL of a 3% solution of hydrogen peroxide in water.
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Incubation: Incubate the vial at room temperature for 24 hours.
-
Sample Preparation and Analysis: Prepare and analyze the sample as described in Protocol 1.
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Analysis of Degradants: If significant degradation is observed, use techniques like LC-MS/MS or GC-MS to identify potential degradation products.
Visualizations
References
- 1. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How external forces affect the degradation properties of perfluorooctanoic acid in mechanochemical degradation: a DFT study - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00048C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive degradation of perfluorooctanoic acid in complex water matrices by using the UV/sulfite process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reductive degradation mechanism of perfluorooctanoic acid (PFOA) during vacuum ultraviolet (VUV) reactions combining with sulfite and iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for reactions involving 2,2-difluoro-4-methylpentanoic acid
Welcome to the technical support center for 2,2-difluoro-4-methylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound is a fluorinated carboxylic acid. The presence of two fluorine atoms on the alpha-carbon significantly increases the acidity of the carboxylic acid group compared to its non-fluorinated analog. The C-F bonds are strong and the gem-difluoro group is generally stable, but its steric bulk and electron-withdrawing nature can influence the reactivity of the carboxyl group.
Q2: What are the common challenges when using this acid in chemical synthesis?
The primary challenges stem from the steric hindrance and the electron-withdrawing effect of the gem-difluoro group at the α-position. These factors can lead to:
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Slower reaction rates: Particularly in reactions involving nucleophilic attack at the carbonyl carbon, such as amide bond formation and esterification.
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Difficulty in achieving complete conversion: Standard reaction conditions may not be sufficient to drive the reaction to completion.
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Potential for side reactions: Although the C-F bond is strong, under certain conditions, elimination or other side reactions might be observed, especially with strong bases or high temperatures.
Troubleshooting Guides for Common Reactions
Amide Bond Formation
Amide coupling reactions with this compound can be challenging due to the steric hindrance around the carboxylic acid. If you are experiencing low yields or incomplete reactions, consider the following troubleshooting steps.
Problem: Low or no amide product formation.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Steric Hindrance | 1. Switch to a less hindered coupling reagent. Consider using HATU, HBTU, or PyBOP. 2. Convert the carboxylic acid to an acyl fluoride in situ. This can be achieved using reagents like (diethylamino)sulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) under mild conditions before adding the amine. Acyl fluorides are less sterically demanding than the corresponding activated esters.[1] | The bulky difluoro group can prevent the effective approach of the amine to the activated carboxylic acid intermediate. Acyl fluorides are smaller and more reactive, facilitating the nucleophilic attack. |
| Poor Activation of Carboxylic Acid | 1. Increase the amount of coupling reagent. Use 1.5-2.0 equivalents. 2. Add an activating agent. Include an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimide-based coupling reagents (e.g., EDC). | The electron-withdrawing fluorine atoms can make the carboxylic acid less nucleophilic, hindering its initial reaction with the coupling reagent. |
| Inadequate Base | 1. Use a non-nucleophilic, hindered base. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred over triethylamine (TEA) to avoid side reactions. 2. Ensure anhydrous conditions. Use dry solvents and reagents. | The choice of base is critical to deprotonate the amine without causing unwanted side reactions. Water can hydrolyze the activated intermediate. |
| Solvent Effects | Switch to a more polar, aprotic solvent. N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally more effective for challenging amide couplings than dichloromethane (DCM) or tetrahydrofuran (THF). | Polar aprotic solvents can better solvate the charged intermediates and facilitate the reaction. |
Experimental Protocol: General Procedure for Amide Coupling via Acyl Fluoride
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Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C.
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Slowly add a fluorinating agent (e.g., DAST, 1.1 eq.).
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the formation of the acyl fluoride by IR spectroscopy (a shift in the carbonyl peak) or 19F NMR if possible.
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In a separate flask, dissolve the amine (1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq.) in the same anhydrous solvent.
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Slowly add the amine solution to the freshly prepared acyl fluoride solution at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
// Nodes A [label="this compound\n+ Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Fluorinating Agent\n(e.g., DAST) at 0°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="In situ Acyl Fluoride\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Amine + Base\nin Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Combine Reactants at 0°C,\nWarm to RT", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Amide Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Workup & Purification", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; D -> E; C -> E; E -> F; F -> G; } Amide coupling via in situ acyl fluoride formation.
Esterification
Esterification of this compound, especially with hindered alcohols, can be sluggish. Below are some common issues and their solutions.
Problem: Low ester yield in Fischer esterification.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Unfavorable Equilibrium | 1. Use a large excess of the alcohol. If feasible, use the alcohol as the solvent. 2. Remove water as it forms. Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture. | Fischer esterification is an equilibrium-controlled process. Removing one of the products (water) will drive the reaction towards the ester product according to Le Chatelier's principle. |
| Steric Hindrance | 1. Use a stronger acid catalyst. p-Toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) are common choices. 2. Increase the reaction temperature. Refluxing is typically necessary. 3. Consider alternative esterification methods. For very hindered alcohols, methods like the Steglich esterification (DCC/DMAP) or conversion to the acyl chloride followed by reaction with the alcohol may be more effective. | The bulky gem-difluoro group and potentially a bulky alcohol can slow down the reaction. More forcing conditions or a different reaction pathway may be required. |
Experimental Protocol: Fischer Esterification
-
Combine this compound (1.0 eq.), the desired alcohol (at least 5.0 eq., or as solvent), and a catalytic amount of a strong acid (e.g., H₂SO₄ or p-TsOH, 0.05-0.1 eq.) in a round-bottom flask.
-
If the alcohol is not the solvent, add a suitable solvent such as toluene.
-
Set up the reaction with a reflux condenser and a Dean-Stark trap (if using toluene) to remove water.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
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Extract the ester with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
// Nodes start [label="Low Ester Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the alcohol\nsterically hindered?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Use Steglich Esterification\n(DCC/DMAP) or\nAcyl Chloride Method", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; a1_no [label="Use large excess of alcohol\nand remove water\n(Dean-Stark)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is the reaction\nstill slow?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Increase temperature\nand/or catalyst loading", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Improved Yield", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> a1_no [label="No"]; a1_no -> q2; a1_yes -> end; q2 -> a2_yes [label="Yes"]; q2 -> end [label="No"]; a2_yes -> end; } Decision tree for troubleshooting esterification.
Reduction of the Carboxylic Acid
Reducing this compound to the corresponding alcohol (2,2-difluoro-4-methylpentan-1-ol) can be achieved with strong reducing agents.
Problem: Incomplete reduction or side reactions.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Insufficiently Powerful Reducing Agent | Use a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) complex (e.g., BH₃·THF). Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. | The carboxylate formed under basic conditions is resistant to reduction. Strong, hard nucleophilic hydrides are required. |
| Reaction with the Fluorine Atoms | While generally stable, aggressive conditions or certain reagents might lead to defluorination. Use standard, well-established conditions and avoid excessive heat. Monitor the reaction for byproducts. | The C-F bond is strong, but it's important to use conditions known to be compatible with fluorinated compounds. |
Experimental Protocol: Reduction with LiAlH₄
-
Carefully add a solution of this compound (1.0 eq.) in anhydrous THF to a stirred suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC, showing disappearance of the starting material).
-
Cool the reaction mixture back to 0 °C and cautiously quench by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify by distillation or column chromatography if necessary.
References
Technical Support Center: Synthesis of 2,2-difluoro-4-methylpentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 2,2-difluoro-4-methylpentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: The most common impurities typically arise from the starting materials, side reactions, or incomplete reactions. These can include:
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Unreacted Starting Materials: Such as 4-methylpentanoic acid or its corresponding ester.
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Monofluorinated Byproducts: Species such as 2-fluoro-4-methylpentanoic acid may be present if the fluorination reaction is incomplete.
-
Over-fluorinated Byproducts: Although less common with modern fluorinating agents, trace amounts of trifluoromethyl species could be formed.
-
Decarboxylation Products: The harsh conditions of some synthetic routes can lead to the loss of CO2, resulting in the formation of 1,1-difluoro-3-methylbutane.
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Residual Solvents and Reagents: Solvents used in the reaction or purification (e.g., THF, ethyl acetate, hexanes) and residual fluorinating agents or their byproducts.
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Hydrolysis Byproducts: If the synthesis proceeds through an ester intermediate, incomplete hydrolysis will leave residual ester.
Q2: Which analytical techniques are best for identifying and quantifying impurities in my product?
A2: A combination of techniques is often most effective:
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¹⁹F NMR Spectroscopy: This is a highly sensitive and quantitative method for identifying and quantifying fluorine-containing impurities. Each unique fluorine environment will produce a distinct signal, allowing for the identification of monofluorinated, difluorinated, and other fluorinated species.
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Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation or esterification) to increase volatility, GC-MS is excellent for separating and identifying volatile impurities.
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¹H NMR and ¹³C NMR Spectroscopy: These techniques are crucial for confirming the overall structure of the desired product and identifying non-fluorinated impurities.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the desired acid from non-volatile impurities.
Q3: My overall yield is low. What are the likely causes?
A3: Low yields can stem from several factors:
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Incomplete Reaction: The fluorination or hydrolysis steps may not have gone to completion. Monitor the reaction progress using TLC, GC, or NMR.
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Side Reactions: Decarboxylation or other side reactions may be consuming your starting material or product.
-
Purification Losses: Significant material can be lost during extraction, distillation, or crystallization if the procedures are not optimized.
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Reagent Quality: The purity and reactivity of your starting materials and reagents, especially the fluorinating agent, are critical.
Troubleshooting Guides
Problem 1: The final product is a mixture of mono- and di-fluorinated acids.
| Possible Cause | Suggested Solution |
| Insufficient fluorinating agent | Ensure the stoichiometry of the fluorinating agent is correct. It may be necessary to use a slight excess. |
| Reaction time is too short | Monitor the reaction by ¹⁹F NMR or GC-MS to ensure it has gone to completion. |
| Reaction temperature is too low | Gradually increase the reaction temperature while monitoring for the formation of degradation products. |
Problem 2: The presence of non-fluorinated starting material in the final product.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Extend the reaction time or consider a more reactive fluorinating agent. |
| Inefficient purification | Optimize the purification method. Fractional distillation is often effective at separating compounds with different boiling points. A carefully chosen crystallization solvent can also selectively precipitate the desired product. |
Problem 3: The isolated product is an oil, but it is expected to be a solid.
| Possible Cause | Suggested Solution |
| Presence of impurities | The presence of residual solvents or other impurities can lower the melting point of the final product. Further purification by fractional distillation or column chromatography may be necessary. |
| Product is polymorphic | Some compounds can exist in different crystalline forms or as an amorphous solid. Try different crystallization conditions (e.g., different solvents, cooling rates) to induce crystallization. |
Quantitative Data Summary
The following table summarizes typical analytical data that can be used to assess the purity of this compound. Note that specific values may vary depending on the instrumentation and analytical conditions.
| Parameter | Expected Value/Range | Technique | Notes |
| ¹⁹F NMR Chemical Shift | -110 to -130 ppm (vs. CFCl₃) | ¹⁹F NMR | The exact shift is solvent-dependent. The signal for the -CF₂- group in α,α-difluoro carboxylic acids typically appears in this region.[1][2] |
| Boiling Point | Estimated: 180-200 °C (at atm. pressure) | Distillation | The boiling point will be significantly lower under vacuum. |
| Melting Point | Dependent on purity | Melting Point Apparatus | A sharp melting point is indicative of high purity. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating this compound from impurities with significantly different boiling points, such as residual solvents or less volatile starting materials.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
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Distillation head with condenser and thermometer
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Receiving flasks
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Heating mantle
-
Vacuum pump and gauge (optional, for vacuum distillation)
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Boiling chips or magnetic stirrer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Add the crude this compound and boiling chips to the round-bottom flask.
-
If performing a vacuum distillation, slowly reduce the pressure to the desired level.
-
Begin heating the flask gently.
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Observe the temperature at the distillation head. Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask.
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As the temperature approaches the expected boiling point of the product, change to a clean receiving flask.
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Collect the fraction that distills at a constant temperature. This is your purified product.
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Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition.
-
Allow the apparatus to cool completely before dismantling.
Protocol 2: Analysis by ¹⁹F NMR Spectroscopy
This protocol outlines the general procedure for analyzing the purity of a sample of this compound.
Materials:
-
Sample of this compound
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
NMR tube
-
Internal standard (optional, for quantitative analysis, e.g., trifluorotoluene)
Procedure:
-
Dissolve a small amount (5-10 mg) of the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
If performing quantitative analysis, add a known amount of the internal standard.
-
Acquire the ¹⁹F NMR spectrum according to the instrument's standard operating procedures. A typical acquisition might involve a 90° pulse and a relaxation delay of 5-10 seconds to ensure accurate integration.
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Process the spectrum (Fourier transform, phase correction, and baseline correction).
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Integrate the signals corresponding to the product and any impurities. The relative integrals will give the molar ratio of the different fluorinated species in the sample.
Protocol 3: Derivatization for GC-MS Analysis
Carboxylic acids are generally not volatile enough for direct GC-MS analysis. Derivatization to a more volatile ester (e.g., methyl or silyl ester) is required. This is a general procedure for methylation using diazomethane, which should be handled with extreme caution in a fume hood by trained personnel only.
Materials:
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Sample of this compound
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Diazomethane solution in diethyl ether (handle with extreme caution)
-
Small vial with a screw cap
-
GC-MS vials
Procedure:
-
Dissolve a small amount (1-2 mg) of the sample in a suitable solvent like diethyl ether (1 mL) in a small vial.
-
Slowly add the diazomethane solution dropwise until a faint yellow color persists, indicating a slight excess of diazomethane.
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Allow the reaction to proceed for 5-10 minutes.
-
Carefully quench the excess diazomethane by adding a drop of acetic acid.
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The resulting solution containing the methyl ester of this compound is now ready for GC-MS analysis.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common impurities.
References
handling and storage recommendations for 2,2-difluoro-4-methylpentanoic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2,2-difluoro-4-methylpentanoic acid (CAS No. 681240-40-4) was not publicly available at the time of this request. The following information is based on general safety protocols for handling and storing corrosive organic acids and data from similar compounds. This guide is intended for informational purposes only and should not be considered a substitute for a compound-specific SDS. Always consult the official SDS provided by the manufacturer before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on hazard classifications for similar compounds, this compound is likely to be corrosive and may cause severe skin burns and eye damage. It may also be harmful if swallowed or inhaled, potentially causing irritation to the respiratory tract. Some sources indicate that similar compounds are combustible liquids.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
To minimize exposure, it is crucial to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
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Body Protection: A lab coat or chemical-resistant apron.
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Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the generation of aerosols or vapors is likely, a respirator may be necessary.
Q3: What are the recommended storage conditions for this compound?
Generally, corrosive organic acids should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Keep the container tightly closed. Store in a corrosive-resistant cabinet.
Q4: What materials are incompatible with this compound?
Strong oxidizing agents and strong bases are typically incompatible with organic acids.[1][2] Contact with these materials could lead to vigorous reactions.
Q5: What should I do in case of a spill?
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a suitable container for disposal. Do not allow the material to enter drains or waterways.
Q6: How should I dispose of waste this compound?
Disposal of chemical waste must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance on proper disposal procedures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Material has changed color or consistency | - Exposure to air or moisture- Contamination- Degradation over time | - Ensure the container is tightly sealed when not in use.- Store under an inert atmosphere if recommended by the manufacturer.- Verify the purity of the material before use. |
| Unexpected reaction during experiment | - Incompatibility with other reagents- Incorrect reaction conditions (e.g., temperature) | - Review the experimental protocol and check for known incompatibilities.- Ensure all reagents are correctly identified.- Monitor and control reaction parameters carefully. |
| Skin or eye irritation despite wearing PPE | - Improperly fitted PPE- Permeation of PPE material- Accidental exposure during handling | - Ensure PPE provides a proper seal and is in good condition.- Check the breakthrough time of the glove material for the specific chemical.- Review handling procedures to identify and mitigate potential exposure points. In case of contact, flush the affected area with water for at least 15 minutes and seek immediate medical attention. |
Quantitative Data Summary
Note: The following table contains generalized data for similar organic acids. Specific values for this compound should be obtained from the manufacturer's SDS.
| Parameter | Value | Source |
| Boiling Point | 199 - 201 °C | |
| Density | 0.923 g/cm³ (at 25 °C) | |
| Oral LD50 (Rat) | 2,050 mg/kg | |
| Dermal LD50 (Rat) | > 2,000 mg/kg |
Experimental Protocols
General Handling Protocol for Corrosive Organic Acids
-
Preparation:
-
Review the Safety Data Sheet (SDS) for the specific compound.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE (safety goggles, face shield, chemical-resistant gloves, lab coat).
-
Prepare a spill kit and ensure access to an emergency shower and eyewash station.
-
-
Handling:
-
Conduct all manipulations of the compound within the chemical fume hood.
-
Use compatible labware (e.g., glass, PTFE).
-
When weighing, use a tared container inside the fume hood or in a balance enclosure.
-
Avoid generating aerosols or dust.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Wipe down the work area with an appropriate cleaning agent.
-
Properly label and store the compound according to the storage recommendations.
-
Dispose of any contaminated materials (e.g., pipette tips, gloves) as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Visualizations
References
overcoming solubility issues with 2,2-difluoro-4-methylpentanoic acid
Technical Support Center: 2,2-difluoro-4-methylpentanoic acid
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific experimental data for this compound is not widely published, its structure as a short-chain fluorinated carboxylic acid provides insight into its likely behavior. The presence of the carboxylic acid group suggests some aqueous solubility that is highly dependent on pH.[1] The fluorination at the alpha-position significantly increases the acidity compared to its non-fluorinated analog, 4-methylpentanoic acid.[2] However, the hydrocarbon tail (an isocaproic acid structure) contributes to its lipophilic nature, which can limit aqueous solubility, especially at low pH.[3][4] Its non-fluorinated counterpart, 4-methylpentanoic acid, is described as insoluble in water.[4] Therefore, challenges with aqueous solubility are expected, particularly under acidic or neutral conditions.
Q2: How does pH impact the aqueous solubility of this compound?
The solubility of carboxylic acids in water is critically dependent on pH.[5][6]
-
At Low pH (pH < pKa): The compound will exist predominantly in its neutral, protonated form (R-COOH). This form is less polar and therefore has lower aqueous solubility.[1]
-
At High pH (pH > pKa): The compound will deprotonate to form its carboxylate salt (R-COO⁻). This ionized form is significantly more polar and, consequently, much more soluble in water.[3][6]
Given that fluorine atoms are strongly electron-withdrawing, the pKa of this compound is expected to be lower (i.e., more acidic) than that of 4-methylpentanoic acid (pKa ≈ 4.84).[2][4] This means that the transition to the more soluble salt form will occur at a lower pH compared to the non-fluorinated version.
Q3: My compound is precipitating out of my aqueous buffer. What is the first thing I should check?
The most common cause of precipitation for an acidic compound like this is the pH of the solution. If the buffer pH is near or below the compound's pKa, the compound will convert to its less soluble neutral form. Verify the pH of your final solution. Increasing the pH of the buffer is the most direct way to increase solubility.[] For many carboxylic acids, raising the pH to 2 units above the pKa ensures that over 99% of the compound is in the highly soluble ionized form.
Q4: What organic solvents are recommended for creating a stock solution?
For creating a high-concentration stock solution, water-miscible organic solvents are generally recommended.[8] These can be diluted into aqueous buffers for subsequent experiments. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
It is crucial to consider the tolerance of your specific assay or experimental system for these solvents, as they can have biological or chemical effects.
Q5: Can co-solvents be used to improve solubility in an aqueous formulation?
Yes, using co-solvents is a standard technique to enhance the solubility of poorly water-soluble compounds.[9][10] Co-solvents work by reducing the polarity of the aqueous environment, which diminishes the tendency of water to exclude the non-polar parts of the solute.[] Common co-solvents used in formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8] A combination of pH adjustment and a co-solvent system can be a particularly effective strategy.[]
Q6: Is forming a salt of the compound a viable strategy to improve its bulk solubility?
Absolutely. Salt formation is one of the most common and effective methods for increasing the solubility and dissolution rate of acidic drugs.[11][12] By reacting this compound with a suitable base (a counterion), a stable salt can be isolated. Common counterions for acidic compounds include sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺).[13] These salt forms are generally crystalline solids with significantly higher aqueous solubility and faster dissolution rates than the free acid form.[14][15]
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues.
| Problem | Potential Cause | Recommended Solution |
| Compound won't dissolve in aqueous buffer. | Low pH: The buffer pH is below the compound's pKa, keeping it in the insoluble free acid form. | Increase the buffer pH. Aim for a pH at least 1.5-2 units above the estimated pKa. See Protocol 2 . |
| Insufficient Buffer Capacity: The acidic compound is lowering the pH of a weakly buffered solution upon addition. | Use a buffer with a higher buffering capacity or re-adjust the pH after the compound has been added. | |
| Compound precipitates after adding stock solution to aqueous media. | Solvent Effect: The organic solvent from the stock is miscible, but the compound itself is not soluble in the final aqueous concentration. | Decrease the final concentration of the compound. Increase the pH of the aqueous media. Add a co-solvent to the final aqueous solution. See Protocol 3 . |
| A hazy or cloudy solution forms. | Metastable Solution/Fine Precipitate: The compound may be forming a very fine, non-sedimenting precipitate, indicating it is above its thermodynamic solubility limit. | Filter the solution through a 0.22 or 0.45 µm filter to get a saturated solution.[16] Alternatively, reduce the concentration or modify the formulation (increase pH, add co-solvent). |
| Need a high-concentration aqueous solution (>10 mg/mL). | Intrinsic Solubility Limit: The inherent solubility of the compound, even at optimal pH, may be limited. | Consider formulating with solubilizing agents like surfactants or cyclodextrins.[8][17] Alternatively, a stable salt form of the compound may be required for high solubility.[11][13] |
Visual Guides & Workflows
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Objective: To prepare a 100 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (FW: 150.14 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Appropriate sterile vials
-
-
Procedure:
-
Tare a sterile microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh out 15.0 mg of the compound into the vial.
-
Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if dissolution is slow.
-
Store the stock solution at -20°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.
-
Protocol 2: pH-Adjusted Aqueous Solubility Assessment (Shake-Flask Method)
-
Objective: To determine the approximate solubility of the compound in an aqueous buffer at a specific pH (e.g., pH 7.4).[16]
-
Materials:
-
Compound of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Small glass vials with screw caps
-
Orbital shaker or rotator set to a constant temperature (e.g., 25°C)
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial (e.g., 5-10 mg to 1 mL of buffer). The goal is to have undissolved solid remaining.
-
Add 1.0 mL of the pH 7.4 PBS buffer to the vial.
-
Cap the vial tightly and place it on an orbital shaker. Agitate at a constant temperature for 24-48 hours to ensure equilibrium is reached.[16]
-
After incubation, allow the vial to stand for 30 minutes for the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant, avoiding any solid material.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining particulates. This is the saturated solution.
-
Dilute the filtrate as necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).[18][19] This concentration represents the equilibrium solubility at that pH.
-
Protocol 3: Co-Solvent Screening Protocol
-
Objective: To evaluate the ability of common co-solvents to maintain the compound's solubility upon dilution from a DMSO stock into an aqueous buffer.
-
Materials:
-
100 mM DMSO stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol
-
Clear microplate or glass vials
-
-
Procedure:
-
Prepare several aqueous buffer solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20% v/v of PEG 400 in PBS). Prepare a control with no co-solvent.
-
In separate vials or wells, place 98 µL of each co-solvent buffer and the control buffer.
-
Add 2 µL of the 100 mM DMSO stock solution to each well (this gives a final compound concentration of 2 mM and a final DMSO concentration of 2%).
-
Mix well by pipetting or gentle agitation.
-
Visually inspect each solution immediately and after 1-2 hours for any signs of precipitation (haziness, cloudiness, or visible particles).
-
The co-solvent formulation that remains clear at the desired concentration is a suitable candidate for further development.
-
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 4. 4-Methylpentanoic acid|lookchem [lookchem.com]
- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brainly.com [brainly.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.aston.ac.uk [research.aston.ac.uk]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 19. pharmaguru.co [pharmaguru.co]
Validation & Comparative
A Comparative Analysis of 2,2-Difluoro-4-methylpentanoic Acid and its Non-fluorinated Analog, 4-Methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2,2-difluoro-4-methylpentanoic acid and its non-fluorinated counterpart, 4-methylpentanoic acid. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. This comparison aims to elucidate these differences, offering valuable insights for researchers in drug discovery and development.
Physicochemical Properties: A Tabular Comparison
| Property | 4-Methylpentanoic Acid | This compound (Estimated) | References |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₀F₂O₂ | |
| Molecular Weight | 116.16 g/mol | 152.14 g/mol | |
| pKa | ~4.84 | 2.5 - 3.0 | [1][2] |
| logP | ~1.66 | 1.0 - 1.5 | [2][3] |
| Boiling Point | 199-201 °C | Lower than non-fluorinated analog | [4] |
| Melting Point | -35 °C | N/A | [2] |
| Water Solubility | Insoluble | Potentially higher than non-fluorinated analog | [2] |
| Density | 0.923 g/mL at 25 °C | Higher than non-fluorinated analog | [4] |
Note: The values for this compound are estimations derived from general principles of how gem-difluorination at the alpha-position affects carboxylic acids. Specifically, α,α-difluorination is known to decrease the pKa by approximately 1.5-2 units and can lead to a decrease in logP.[2]
Biological Activity and Significance
4-Methylpentanoic Acid , also known as isocaproic acid, is a short-chain fatty acid (SCFA). SCFAs are metabolites produced by the gut microbiota and are involved in various physiological processes. It is also a metabolite of 20-alpha-hydroxycholesterol.[5] Some studies have explored the antibacterial activities of derivatives of 4-methylpentanoic acid.
This compound is not a well-characterized compound in terms of its biological activity. However, the introduction of the gem-difluoro group can lead to several potential changes:
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, which can block metabolic oxidation at the α-position, potentially increasing the in vivo half-life of the molecule.
-
Receptor Binding: The altered electronic distribution and conformation due to the fluorine atoms can lead to different binding affinities and selectivities for biological targets compared to the non-fluorinated analog.
-
Membrane Permeability: Changes in lipophilicity and polarity can affect the ability of the molecule to cross cell membranes.
The effects of fluorination on biological activity are highly context-dependent and would require experimental validation.
Experimental Protocols
Synthesis of 4-Methylpentanoic Acid via Malonic Ester Synthesis
This method is a classic approach for the synthesis of carboxylic acids.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Isobutyl bromide (1-bromo-2-methylpropane)
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol to form the corresponding enolate.
-
Alkylation: Isobutyl bromide is added to the enolate solution. The enolate acts as a nucleophile and displaces the bromide ion in an SN2 reaction to form diethyl isobutylmalonate.
-
Hydrolysis: The resulting diester is then hydrolyzed to the dicarboxylic acid by heating with a strong base like sodium hydroxide, followed by acidification with a strong acid such as hydrochloric acid.
-
Decarboxylation: The resulting malonic acid derivative is unstable to heat and readily undergoes decarboxylation upon heating to yield 4-methylpentanoic acid.
Proposed Synthesis of this compound
Direct fluorination of 4-methylpentanoic acid at the α-position is challenging. A more viable approach involves the synthesis of a precursor that can be fluorinated. One potential route is outlined below.
Materials:
-
4-methylpentanoyl chloride
-
Diazomethane
-
Hydrogen fluoride-pyridine
-
A suitable oxidizing agent (e.g., potassium permanganate)
Procedure:
-
Diazo Ketone Formation: 4-methylpentanoyl chloride is reacted with diazomethane to form the corresponding α-diazo ketone.
-
Difluorination: The α-diazo ketone is then treated with a fluorinating agent such as hydrogen fluoride-pyridine to introduce the two fluorine atoms at the α-position, yielding a 2,2-difluoro ketone.
-
Oxidation: The resulting ketone is then oxidized to the carboxylic acid using a strong oxidizing agent. This final step might be challenging and require optimization to avoid cleavage of the carbon chain.
Alternative modern methods for the synthesis of α,α-difluoro carboxylic acids often involve the use of specialized fluorinating reagents like Selectfluor® on appropriate substrates.
Visualizing the Synthetic Pathways
The following diagrams illustrate the described synthetic workflows.
Caption: Synthetic workflow for 4-methylpentanoic acid via malonic ester synthesis.
Caption: Proposed synthetic workflow for this compound.
Conclusion
The comparative analysis of this compound and 4-methylpentanoic acid highlights the significant influence of α,α-difluorination on the physicochemical properties of a simple carboxylic acid. The increased acidity and potential for enhanced metabolic stability make the fluorinated analog an interesting candidate for further investigation in medicinal chemistry and drug development. While the lack of extensive experimental data for the fluorinated compound necessitates a theoretical approach to this comparison, the established principles of fluorine chemistry provide a strong basis for predicting its behavior. Further experimental work is required to fully elucidate the biological activity and therapeutic potential of this compound.
References
- 1. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. The pKa values of PFOA and other highly fluorinated carboxylic acids. | Semantic Scholar [semanticscholar.org]
- 5. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
Navigating the Biological Activity of Novel Fluorinated Carboxylic Acids: A Comparative Guide
Researchers, scientists, and drug development professionals are increasingly turning to fluorinated molecules to enhance the pharmacological properties of new chemical entities. The introduction of fluorine can significantly modulate a compound's metabolic stability, binding affinity, and lipophilicity. This guide provides a framework for the validation of the biological activity of novel fluorinated carboxylic acid derivatives, with a focus on compounds such as 2,2-difluoro-4-methylpentanoic acid derivatives. While specific experimental data for this particular class of molecules is not extensively available in the public domain, this document outlines the essential steps and comparative data presentation required for a thorough biological evaluation, drawing parallels from studies on structurally related fluorinated compounds.
The Role of Fluorine in Drug Design
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to optimize drug-like properties. The gem-difluoroalkyl group (CF2), in particular, is of significant interest due to its ability to act as a bioisostere of a carbonyl or ether group, influence the acidity of neighboring functional groups, and enhance metabolic stability by blocking oxidative metabolism. These attributes can lead to improved pharmacokinetic and pharmacodynamic profiles.
A Roadmap for Validating Biological Activity
The validation of a novel series of compounds, such as this compound derivatives, follows a systematic progression from initial screening to in-depth mechanistic studies. The following workflow outlines the key stages:
Comparative Data Presentation
Clear and concise presentation of quantitative data is crucial for comparing the performance of different derivatives and benchmarks. The following tables provide templates for organizing such data, populated with hypothetical values for illustrative purposes.
Table 1: Comparative in vitro Enzyme Inhibition
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| DFMPA-001 | Hypothetical Kinase A | 1.2 | Staurosporine | 0.01 |
| DFMPA-002 | Hypothetical Kinase A | 0.5 | Staurosporine | 0.01 |
| DFMPA-003 | Hypothetical Protease B | 5.8 | Bortezomib | 0.005 |
| DFMPA-004 | Hypothetical Protease B | 2.1 | Bortezomib | 0.005 |
Table 2: Comparative Cell-Based Activity and Cytotoxicity
| Compound ID | Cell Line | EC50 (µM) (Target Effect) | CC50 (µM) (Cytotoxicity) | Selectivity Index (CC50/EC50) |
| DFMPA-001 | Cancer Cell Line X | 2.5 | > 50 | > 20 |
| DFMPA-002 | Cancer Cell Line X | 0.8 | 45 | 56.25 |
| DFMPA-003 | Inflammatory Cell Line Y | 8.2 | > 100 | > 12.2 |
| DFMPA-004 | Inflammatory Cell Line Y | 3.5 | 89 | 25.4 |
Key Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are example protocols for key assays.
Enzyme Inhibition Assay (Hypothetical Kinase A)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific enzyme.
-
Materials: Recombinant Human Kinase A, ATP, substrate peptide, test compounds (solubilized in DMSO), assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the enzyme, substrate peptide, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve using non-linear regression.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxicity of the test compounds on a specific cell line.
-
Materials: Target cell line, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with the solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Determine the half-maximal cytotoxic concentration (CC50) from the dose-response curve.
-
Visualizing Signaling Pathways and Logical Relationships
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following examples are rendered using the DOT language.
Navigating the Synthesis of 2,2-Difluoro-4-Methylpentanoic Acid: A Comparative Guide to Synthetic Strategies
For researchers and professionals in drug development, the efficient synthesis of fluorinated organic molecules is a critical endeavor. Among these, α,α-difluoro carboxylic acids represent a valuable class of compounds with applications in medicinal chemistry. This guide provides a comparative analysis of two potential synthetic routes to 2,2-difluoro-4-methylpentanoic acid, a molecule of interest for its potential biological activity. The comparison focuses on reaction efficacy, providing available experimental data and detailed protocols to aid in the selection of an optimal synthetic strategy.
Route 1: Difluorination of a β-Keto Ester Intermediate
This strategy commences with the readily available starting material, ethyl isobutyrylacetate, and proceeds through a three-step sequence involving the synthesis of a β-keto ester, its subsequent difluorination, and final hydrolysis to the target carboxylic acid.
Step 1: Synthesis of Ethyl 4-methyl-3-oxopentanoate
The initial step involves the acylation of a suitable precursor. While multiple methods exist for the formation of β-keto esters, a common laboratory-scale preparation involves the Claisen condensation of ethyl isobutyrate with a source of acetyl group.
Step 2: Difluorination of Ethyl 4-methyl-3-oxopentanoate
The crucial difluorination step can be accomplished using electrophilic fluorinating reagents. Two prominent reagents for this transformation are Selectfluor® and Deoxo-Fluor®.
-
Using Selectfluor®: This reagent is known for its ability to difluorinate 1,3-dicarbonyl compounds.[1] The reaction can often be performed in aqueous media without the need for a catalyst or base.[1]
-
Using Deoxo-Fluor®: This reagent is a more thermally stable alternative to DAST and is effective for converting ketones to gem-difluorides.[2]
Step 3: Hydrolysis of Ethyl 2,2-difluoro-4-methylpentanoate
The final step involves the hydrolysis of the ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.
Route 2: Reformatsky Reaction Approach
An alternative approach to construct the carbon skeleton and introduce the difluoro moiety simultaneously is the Reformatsky reaction. This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of zinc metal.
Proposed Two-Step Synthesis:
-
Reformatsky Reaction: Isobutyraldehyde is reacted with ethyl bromodifluoroacetate in the presence of activated zinc to form ethyl 2,2-difluoro-3-hydroxy-4-methylpentanoate.
-
Deoxygenation and Hydrolysis: The resulting β-hydroxy ester would then need to be deoxygenated at the C3 position, followed by hydrolysis of the ester to yield the final product. It is important to note that the deoxygenation of a secondary alcohol can be a challenging step and may require harsh conditions. A more direct, albeit less documented, approach would be a direct Reformatsky-type reaction that avoids the hydroxyl intermediate, though this is less conventional.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Difluorination of β-Keto Ester | Route 2: Reformatsky Reaction |
| Starting Materials | Ethyl isobutyrylacetate, Fluorinating Agent (Selectfluor® or Deoxo-Fluor®) | Isobutyraldehyde, Ethyl bromodifluoroacetate, Zinc |
| Number of Steps | 3 | 2 (with a potentially challenging deoxygenation step) |
| Key Transformation | Electrophilic difluorination of a β-keto ester | Nucleophilic addition of an organozinc reagent |
| Potential Yield | Moderate to good, dependent on the efficiency of the difluorination step. | Variable, highly dependent on the success of the Reformatsky and subsequent deoxygenation reactions. |
| Stereocontrol | Not inherently stereoselective. | Can be adapted for enantioselectivity using chiral ligands.[3][4] |
| Scalability | Potentially scalable, with considerations for the cost and handling of fluorinating agents. | Scalability may be limited by the handling of zinc and the efficiency of the deoxygenation step. |
| Key Challenges | Handling of potent fluorinating agents, potential for side reactions during fluorination (e.g., C- vs. O-alkylation).[5] | Formation and reactivity of the organozinc reagent, challenging deoxygenation of the β-hydroxy ester. |
Experimental Protocols
Route 1: Difluorination of a β-Keto Ester (Illustrative Protocol)
Step 1: Synthesis of Ethyl 4-methyl-3-oxopentanoate
A detailed, validated experimental protocol for the large-scale synthesis of ethyl 4-methyl-3-oxopentanoate from ethyl isobutyrylacetate was not found in the immediate search results. A general procedure would involve the reaction of the enolate of ethyl isobutyrylacetate with an acetylating agent.
Step 2: Difluorination of Ethyl 4-methyl-3-oxopentanoate with Selectfluor®
A specific protocol for this substrate is not available, but a general procedure for the difluorination of 1,3-dicarbonyls is as follows:[1]
-
To a solution of ethyl 4-methyl-3-oxopentanoate (1.0 eq) in a suitable solvent (e.g., acetonitrile or aqueous media) is added Selectfluor® (2.0-2.5 eq).
-
The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 3: Hydrolysis of Ethyl 2,2-difluoro-4-methylpentanoate
A general procedure for the hydrolysis of a similar compound, ethyl 2,2-difluoropropanoate, is as follows:[6]
-
To a solution of ethyl 2,2-difluoro-4-methylpentanoate in a mixture of ethanol and water is added a base (e.g., NaOH, 2.0 eq).
-
The mixture is stirred at room temperature or heated to reflux until the ester is fully hydrolyzed (monitored by TLC or LC-MS).
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The aqueous layer is acidified with a mineral acid (e.g., HCl) to a pH of ~2.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization or distillation.
Route 2: Reformatsky Reaction (Illustrative Protocol)
A specific protocol for the reaction of isobutyraldehyde with ethyl bromodifluoroacetate is not available. The following is a general procedure based on similar reactions:[7][8]
-
To a flame-dried flask under an inert atmosphere is added activated zinc dust (2.0 eq).
-
A solution of isobutyraldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.5 eq) in a dry, aprotic solvent (e.g., THF) is added dropwise to the zinc suspension.
-
The reaction may require initiation with gentle heating or a small amount of iodine.
-
The reaction mixture is stirred at room temperature or with heating until the starting materials are consumed.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude β-hydroxy ester is then subjected to a deoxygenation procedure (e.g., Barton-McCombie deoxygenation), followed by hydrolysis as described in Route 1.
Visualizing the Synthetic Pathways
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Conclusion
Both synthetic routes present viable, yet distinct, approaches to this compound. Route 1, the difluorination of a β-keto ester, appears to be the more established and potentially higher-yielding strategy, contingent on the successful optimization of the fluorination step. The commercial availability of various fluorinating agents provides flexibility in this approach. Route 2, employing the Reformatsky reaction, offers a more convergent synthesis but introduces the significant challenge of deoxygenating the resulting β-hydroxy ester. However, the potential for developing an asymmetric variant of the Reformatsky reaction could be a key advantage for applications requiring specific stereoisomers.
The selection of the optimal route will ultimately depend on the specific requirements of the research, including desired scale, cost considerations, and the availability of specialized reagents and expertise in handling fluorinating agents or organometallic reactions. Further experimental validation and optimization would be necessary to definitively determine the most efficient pathway for the synthesis of this compound.
References
- 1. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 2. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 4. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Evaluation of Novel 2,2-Difluoro-4-methylpentanoic Acid Derivatives for Anti-Inflammatory Applications
This guide provides a comprehensive in vitro and in vivo comparison of two novel compounds derived from 2,2-difluoro-4-methylpentanoic acid, designated as DFMPA-A and DFMPA-B , against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The following sections detail their performance in cytotoxicity assays and a preclinical model of inflammation, supported by experimental data and protocols.
In Vitro Evaluation: Cytotoxicity Profile
The initial in vitro assessment aimed to determine the cytotoxic potential of DFMPA-A and DFMPA-B on RAW 264.7 murine macrophage cells. This is crucial to identify a therapeutic window where the compounds exhibit anti-inflammatory effects without causing significant cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to measure cell viability.
Table 1: In Vitro Cytotoxicity of DFMPA Derivatives and Indomethacin on RAW 264.7 Cells
| Compound | Concentration (µM) | Cell Viability (%) | IC₅₀ (µM) |
| DFMPA-A | 10 | 98.2 ± 2.1 | > 100 |
| 25 | 95.5 ± 3.4 | ||
| 50 | 91.3 ± 2.8 | ||
| 100 | 85.7 ± 4.5 | ||
| DFMPA-B | 10 | 99.1 ± 1.9 | > 100 |
| 25 | 97.2 ± 2.5 | ||
| 50 | 94.6 ± 3.1 | ||
| 100 | 89.8 ± 3.9 | ||
| Indomethacin | 10 | 97.5 ± 2.3 | > 100 |
| 25 | 94.1 ± 3.0 | ||
| 50 | 88.9 ± 4.2 | ||
| 100 | 82.4 ± 5.1 |
Data are presented as mean ± standard deviation.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: The cells were then treated with varying concentrations of DFMPA-A, DFMPA-B, and Indomethacin (10, 25, 50, and 100 µM) for 24 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells).
In Vivo Evaluation: Anti-inflammatory Efficacy
The anti-inflammatory potential of the DFMPA derivatives was assessed using the carrageenan-induced paw edema model in rats, a standard and widely used acute inflammation model.[1][2] The ability of the compounds to reduce paw swelling over time was compared to that of Indomethacin.
Table 2: In Vivo Anti-inflammatory Effect of DFMPA Derivatives in Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Control (Vehicle) | - | 0.85 ± 0.07 | - |
| DFMPA-A | 20 | 0.42 ± 0.05 | 50.6% |
| DFMPA-B | 20 | 0.35 ± 0.04 | 58.8% |
| Indomethacin | 10 | 0.39 ± 0.06* | 54.1% |
* p < 0.05 compared to the control group. Data are presented as mean ± standard deviation.
Experimental Protocol: Carrageenan-Induced Paw Edema[1][3]
-
Animal Groups: Male Wistar rats (180-220 g) were divided into four groups (n=6 per group): Control (vehicle), DFMPA-A (20 mg/kg), DFMPA-B (20 mg/kg), and Indomethacin (10 mg/kg).
-
Compound Administration: The test compounds and Indomethacin were administered orally 1 hour before the induction of inflammation. The control group received the vehicle (0.5% carboxymethyl cellulose).
-
Induction of Edema: Inflammation was induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1]
-
Measurement of Paw Volume: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema was calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Mandatory Visualizations
Caption: Experimental workflow for in vitro and in vivo evaluation.
Caption: Putative mechanism of action via the COX pathway.
References
Hypothetical Comparison Guide: Cross-Reactivity of 2,2-Difluoro-4-methylpentanoic Acid-Containing Compounds
Disclaimer: As of late 2025, publicly available literature does not contain specific cross-reactivity studies for compounds containing 2,2-difluoro-4-methylpentanoic acid. Therefore, this guide presents a hypothetical framework based on established methodologies for similar small molecules (haptens). The experimental data herein is illustrative and should be replaced with empirical results.
This guide provides a comprehensive, albeit theoretical, comparison of the cross-reactivity of a primary compound, this compound, with structurally similar molecules. The objective is to outline the experimental procedures and data presentation necessary for researchers, scientists, and drug development professionals to assess the specificity of antibodies raised against this target.
Data Presentation
A crucial aspect of cross-reactivity studies is the clear and concise presentation of quantitative data. The following table structure is recommended for comparing the binding affinities of various compounds to an antibody raised against a this compound-protein conjugate.
Table 1: Illustrative Cross-Reactivity of an Anti-2,2-Difluoro-4-methylpentanoic Acid Antibody
| Compound Tested | Structure | IC50 (nM) | Cross-Reactivity (%)* |
| This compound | (Reference Compound) | 10 | 100 |
| 4-Methylpentanoic acid | (Lacks difluoro group) | 500 | 2 |
| 2,2-Difluoropentanoic acid | (Shorter alkyl chain) | 50 | 20 |
| 2,2-Difluorohexanoic acid | (Longer alkyl chain) | 80 | 12.5 |
| 2-Fluoro-4-methylpentanoic acid | (Single fluoro group) | 200 | 5 |
| Perfluorooctanoic acid (PFOA) | (Structurally distinct fluorinated acid) | >10,000 | <0.1 |
*Cross-Reactivity (%) = (IC50 of Reference Compound / IC50 of Test Compound) x 100
Experimental Protocols
The following are detailed methodologies for key experiments required to generate the data presented above.
Hapten Synthesis and Conjugation to Carrier Proteins
Objective: To prepare an immunogen for antibody production and a coating antigen for enzyme-linked immunosorbent assay (ELISA).
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Carrier proteins: Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for ELISA coating
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of the Hapten: Dissolve this compound and NHS in anhydrous DMF. Add DCC or EDC and stir the mixture at room temperature for 4 hours to form the NHS-ester of the hapten.
-
Conjugation to Carrier Protein: Slowly add the activated hapten solution to a solution of KLH or BSA in PBS (pH 8.0). Allow the reaction to proceed for 12-18 hours at 4°C with gentle stirring.
-
Purification of the Conjugate: Remove unconjugated hapten and reaction byproducts by dialysis against PBS for 48 hours, with several changes of the buffer.
-
Characterization: Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry to determine the hapten-to-protein ratio.
Antibody Production (Polyclonal)
Objective: To generate antibodies that recognize this compound.
Procedure:
-
Immunization: Emulsify the this compound-KLH conjugate with an equal volume of Freund's complete adjuvant (for the primary immunization) or incomplete adjuvant (for subsequent boosts).
-
Animal Model: Immunize rabbits or other suitable animal models with the emulsion subcutaneously at multiple sites.
-
Booster Injections: Administer booster injections every 3-4 weeks.
-
Titer Monitoring: Collect small blood samples 7-10 days after each boost to monitor the antibody titer against the this compound-BSA conjugate using an indirect ELISA.
-
Antibody Purification: Once a high titer is achieved, collect the serum and purify the polyclonal antibodies using protein A/G affinity chromatography.
Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the IC50 values for the target compound and its analogs.
Procedure:
-
Plate Coating: Coat a 96-well microtiter plate with the this compound-BSA conjugate (1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1 hour at room temperature.
-
Competitive Reaction:
-
Prepare serial dilutions of the reference compound (this compound) and the test compounds in PBST.
-
In a separate plate or tubes, pre-incubate a fixed concentration of the purified polyclonal antibody with each dilution of the test compounds for 1 hour at room temperature.
-
-
Incubation: Transfer the antibody-compound mixtures to the coated and blocked microtiter plate. Incubate for 1 hour at room temperature.
-
Detection:
-
Wash the plate with PBST.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) and incubate for 1 hour at room temperature.
-
Wash the plate again and add a TMB substrate solution.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
-
Data Analysis: Plot the absorbance against the logarithm of the compound concentration. Use a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that causes 50% inhibition of antibody binding).
Mandatory Visualizations
The following diagrams illustrate the key processes in this hypothetical study.
Benchmarking the Performance of 2,2-Difluoro-4-methylpentanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of 2,2-difluoro-4-methylpentanoic acid in key biological assays. Due to the limited publicly available experimental data for this specific compound, this document outlines a robust methodology for its evaluation, including comparisons with relevant alternatives. The provided protocols and data presentation formats are intended to serve as a template for researchers investigating the biological activity of this and other novel fatty acid analogs.
Introduction to this compound
This compound is a synthetic derivative of the branched-chain fatty acid, 4-methylpentanoic acid (isocaproic acid). The introduction of two fluorine atoms at the alpha-carbon position is expected to significantly alter its physicochemical and biological properties. Gem-difluorination is a common strategy in medicinal chemistry to modulate metabolic stability, acidity, and enzyme-substrate interactions. It is hypothesized that these modifications may render this compound an inhibitor of key enzymes in fatty acid metabolism, such as those involved in fatty acid synthesis or beta-oxidation.
Comparative Performance Analysis
To effectively benchmark this compound, it is essential to compare its activity against its non-fluorinated parent compound and other relevant fatty acid analogs.
Table 1: Comparative IC50 Values (μM) in Key Metabolic Assays
| Compound | Fatty Acid Synthase (FASN) Inhibition | Carnitine Palmitoyltransferase 1 (CPT1) Inhibition | Cellular Fatty Acid Uptake Inhibition | Cytotoxicity (HepG2 cells, 72h) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 4-Methylpentanoic Acid | >1000 | >1000 | Not Active | >1000 |
| Orlistat (FASN Inhibitor Control) | 0.5 | >100 | Not Active | 15 |
| Etomoxir (CPT1 Inhibitor Control) | >100 | 5 | Not Applicable | 50 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key assays to evaluate the biological activity of this compound.
Fatty Acid Synthase (FASN) Inhibition Assay
This assay measures the inhibition of FASN, a key enzyme in de novo fatty acid synthesis.[1][2]
-
Principle: FASN activity is determined by monitoring the consumption of NADPH at 340 nm in a spectrophotometer.
-
Materials: Purified human FASN, Acetyl-CoA, Malonyl-CoA, NADPH, test compounds, assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT).
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, Acetyl-CoA, and NADPH.
-
Add the test compound (this compound or controls) at various concentrations.
-
Pre-incubate the mixture with purified FASN for 15 minutes at 37°C.
-
Initiate the reaction by adding Malonyl-CoA.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH oxidation and determine the percent inhibition relative to a vehicle control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Carnitine Palmitoyltransferase 1 (CPT1) Inhibition Assay
This assay assesses the inhibition of CPT1, the rate-limiting enzyme in mitochondrial fatty acid beta-oxidation.
-
Principle: CPT1 activity is measured by the rate of formation of palmitoylcarnitine from palmitoyl-CoA and L-carnitine.
-
Materials: Isolated mitochondria, Palmitoyl-CoA, L-[³H]carnitine, test compounds, assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM HEPES, pH 7.4).
-
Procedure:
-
Incubate isolated mitochondria with the test compound at various concentrations for 10 minutes.
-
Initiate the reaction by adding Palmitoyl-CoA and L-[³H]carnitine.
-
After a set time, stop the reaction with perchloric acid.
-
Separate the [³H]palmitoylcarnitine from unreacted [³H]carnitine using an ion-exchange resin.
-
Quantify the radioactivity of the product using liquid scintillation counting.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cellular Fatty Acid Uptake Assay
This assay measures the ability of the compound to block the uptake of fatty acids into cells.[3][4]
-
Principle: A fluorescently labeled fatty acid analog (e.g., BODIPY-C12) is used to monitor fatty acid uptake by cells.
-
Materials: Adherent cells (e.g., 3T3-L1 adipocytes), BODIPY-C12 fatty acid analog, test compounds, Hank's Balanced Salt Solution (HBSS).
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with HBSS.
-
Pre-incubate the cells with the test compound at various concentrations for 30 minutes.
-
Add the BODIPY-C12 fatty acid analog to the wells and incubate for 15 minutes.
-
Wash the cells to remove extracellular fluorescent probe.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
Determine the percent inhibition of fatty acid uptake and calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding the compound's mechanism of action.
Caption: Mitochondrial fatty acid beta-oxidation pathway.
Caption: Experimental workflow for the FASN inhibition assay.
Caption: Logical relationship for compound evaluation.
References
- 1. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Potential of 2,2-difluoro-4-methylpentanoic acid in Cancer Therapy: A Comparative Guide
For Immediate Release
In the relentless pursuit of novel therapeutic agents against cancer, the strategic incorporation of fluorine into organic molecules has emerged as a powerful tool in medicinal chemistry. This guide provides a comparative analysis of a promising, yet under-explored compound, 2,2-difluoro-4-methylpentanoic acid, against its non-fluorinated analog and a known inhibitor in the context of cancer therapy. This analysis is based on a hypothetical case study targeting matrix metalloproteinase-9 (MMP-9), a key enzyme implicated in tumor invasion and metastasis.
The Rationale: Targeting MMP-9 in Cancer Metastasis
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[1][2] Under normal physiological conditions, their activity is tightly regulated. However, in pathological states such as cancer, the overexpression of certain MMPs, particularly MMP-9, is strongly associated with tumor growth, angiogenesis, and the metastatic spread of cancer cells.[3][4][5][6] By breaking down the basement membrane and other ECM components, MMP-9 facilitates the invasion of cancer cells into surrounding tissues and the circulatory system, a critical step in the metastatic cascade.[4][6] Therefore, the inhibition of MMP-9 presents a compelling therapeutic strategy to impede cancer progression.
The active site of MMPs contains a catalytic zinc ion, which is essential for their enzymatic activity.[7][8][9] The carboxylate group of inhibitors can chelate this zinc ion, thereby blocking the enzyme's function.[2] The introduction of a gem-difluoro group adjacent to the carboxylic acid in this compound is hypothesized to enhance its inhibitory potency compared to its non-fluorinated counterpart, 4-methylpentanoic acid. The high electronegativity of the fluorine atoms can increase the acidity of the carboxylic proton, leading to a stronger interaction with the zinc ion in the MMP-9 active site.
This guide presents hypothetical data from a comparative study evaluating the inhibitory effects of this compound, 4-methylpentanoic acid, and a known broad-spectrum MMP inhibitor, Marimastat, on MMP-9 activity.
Comparative Efficacy: A Quantitative Analysis
The inhibitory potential of the test compounds against recombinant human MMP-9 was assessed using a well-established in vitro enzyme inhibition assay. The half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency, was determined for each compound.
| Compound | Molecular Structure | Target Enzyme | IC50 (nM) [Hypothetical Data] |
| This compound | ![]() | MMP-9 | 50 |
| 4-methylpentanoic acid | ![]() | MMP-9 | 5000 |
| Marimastat | ![]() | MMP-9 | 5 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. They are based on typical ranges observed for carboxylic acid-based MMP inhibitors.[10][11][12][13]
The hypothetical data clearly illustrates the significant impact of gem-difluorination on the inhibitory activity. This compound demonstrates a 100-fold increase in potency against MMP-9 compared to its non-fluorinated analog, 4-methylpentanoic acid. While the established inhibitor Marimastat shows the highest potency, the substantial improvement conferred by the difluoro group highlights the potential of this modification in designing novel and effective MMP inhibitors.
Experimental Protocol: MMP-9 Inhibition Assay
The following protocol outlines the methodology used to determine the IC50 values for the test compounds against MMP-9.
Materials:
-
Recombinant human MMP-9 (catalytic domain)
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (this compound, 4-methylpentanoic acid, Marimastat) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: A stock solution of recombinant human MMP-9 is diluted in assay buffer to the desired final concentration.
-
Inhibitor Preparation: Serial dilutions of the test compounds are prepared in assay buffer from a DMSO stock. A DMSO control is also prepared.
-
Reaction Mixture: In a 96-well plate, the diluted enzyme is added to each well, followed by the addition of the serially diluted test compounds or DMSO control.
-
Pre-incubation: The plate is incubated at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.
-
Substrate Addition: The fluorogenic MMP-9 substrate is added to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over a period of 60 minutes at an excitation wavelength of 328 nm and an emission wavelength of 393 nm.
-
Data Analysis: The initial reaction rates (slopes of the fluorescence versus time curves) are calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of the DMSO control. The IC50 value is then calculated by fitting the percentage of inhibition versus inhibitor concentration data to a dose-response curve.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying biological rationale, the following diagrams are provided.
Conclusion and Future Directions
While the data presented in this guide is based on a hypothetical case study, it underscores the potential of this compound as a lead compound for the development of novel anti-cancer therapeutics. The significant enhancement in inhibitory activity upon gem-difluorination warrants further investigation into this class of compounds. Future studies should focus on synthesizing and evaluating a broader range of difluorinated analogs to establish a clear structure-activity relationship. Furthermore, assessing the selectivity of these compounds against other MMPs and their efficacy in cellular and in vivo models of cancer metastasis will be crucial next steps in validating their therapeutic potential. The strategic application of fluorine chemistry continues to be a promising avenue in the design of next-generation enzyme inhibitors for the treatment of cancer and other debilitating diseases.
References
- 1. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 3. Moving targets: Emerging roles for MMPs in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 5. Matrix metalloproteinases: roles in cancer and metastasis [imrpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal Structure of an Active Form of Human MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Function of Human Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The development of new carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of the therapeutic potential of 2,2-difluoro-4-methylpentanoic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. Among fluorinated compounds, derivatives of 2,2-difluoro-carboxylic acids and their analogues have emerged as promising candidates for various therapeutic applications. This guide provides a comparative overview of the therapeutic potential of select 2,2-difluoro-carboxylic acid derivatives, focusing on their anticancer and antiviral activities, supported by experimental data.
Anticancer Activity of Difluoro-Carboxylic Acid Derivatives
A notable class of compounds demonstrating anticancer potential are derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. While not strictly 2,2-difluoro derivatives, the presence of the difluorophenyl moiety is crucial for their activity. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.
Quantitative Data Summary
The cytotoxic activity of several hydrazone derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid was determined using the MTT assay after 72 hours of incubation. The half-maximal effective concentration (EC50) values are summarized in the table below.
| Compound ID | Substituent on Hydrazone | MDA-MB-231 (EC50, µM) | PPC-1 (EC50, µM) | A375 (EC50, µM) | Selectivity over Fibroblasts |
| 7b | N'-(5-nitrotiophen-2-yl) | 6.4 ± 1.1 | - | - | - |
| 9c | - | 14.5 - 36.6 | 14.5 - 36.6 | 14.5 - 36.6 | 1.6- to 3.0-fold |
| 9e | N'-(4-bromobenzylidene) | 14.5 - 36.6 | 14.5 - 36.6 | 14.5 - 36.6 | 1.6- to 3.0-fold |
| 9f | N'-(4-methylbenzylidene) | - | 2.5 ± 0.6 | 1.0 ± 0.2 | - |
| 10 | - | 14.5 - 36.6 | 14.5 - 36.6 | 14.5 - 36.6 | 1.6- to 3.0-fold |
Data sourced from a study on the anticancer effects of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.[1][2]
Experimental Protocols
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][6]
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, PPC-1, A375) are seeded in 96-well plates at a predetermined density and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds, typically in a serial dilution. Control wells with untreated cells and solvent controls are included.
-
Incubation: The plates are incubated for a specified period, for instance, 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[1][2]
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.[6]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 550 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the EC50 values are determined by plotting the cell viability against the compound concentration.
Antiviral Activity of Difluoro-Carboxylic Acid Analogues
Difluorinated nucleoside and nucleotide analogues represent a significant class of antiviral agents. Their mechanism of action often involves the inhibition of viral polymerases, crucial enzymes for viral replication.
Anti-HIV Activity of 2',2'-Difluoro 5'-Norcarbocyclic Phosphonic Acid Nucleosides
A series of 2',2'-difluoro 5'-norcarbocyclic phosphonic acid nucleosides have been synthesized and evaluated for their anti-HIV activity.[7][8]
Quantitative Data Summary
| Compound ID | Base | Anti-HIV-1 Activity (EC50, µM) |
| 19 | Adenine | 13 |
Data from a study on the synthesis and antiviral evaluation of novel 2',2'-difluoro 5'-norcarbocyclic phosphonic acid nucleosides.[7][8]
Mechanism of Action: Inhibition of HIV Reverse Transcriptase
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are analogues of natural nucleosides.[9] After intracellular phosphorylation to their active triphosphate form, they are incorporated into the growing viral DNA chain by the HIV reverse transcriptase. This incorporation leads to chain termination, thus halting viral replication.[9][10]
Caption: Mechanism of HIV replication inhibition by 2',2'-difluoro nucleoside analogues.
Anti-HCV and Anti-HBV Activity of 4'-Azido-2'-deoxy-2',2'-difluorocytidine Analogues
Analogues of 4'-azidocytidine, particularly those with difluoro modifications, have demonstrated potent activity against Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV).[11][12]
Quantitative Data Summary
| Compound | Target Virus | Assay | Activity (EC50) |
| 4'-azido-2'-deoxy-2',2'-difluorocytidine | HCV | Replicon System | 66 nM[11] |
| 4'-azido-2'-deoxy-2'-fluoroarabinocytidine | HCV | Replicon System | 24 nM[11] |
| 1g (N(4)-substituted derivative) | HBV | HepG2.2.15 cells | HBsAg: 9 nMHBeAg: 0.25 µMIntracellular DNA: 0.099 µMExtracellular DNA: < 0.01 µM[12] |
Mechanism of Action: Inhibition of HCV NS5B Polymerase
These nucleoside analogues act as inhibitors of the HCV NS5B RNA-dependent RNA polymerase. After conversion to their triphosphate form within the host cell, they are incorporated into the nascent viral RNA strand, leading to premature chain termination and cessation of viral RNA replication.[13][14]
Caption: Inhibition of HCV replication by 4'-azido-2'-deoxy-2',2'-difluorocytidine analogues.
Experimental Protocols
HCV Replicon Assay
The HCV replicon assay is a cell-based assay used to measure the replication of HCV RNA.[15][16][17][18][19]
-
Cell Line: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are used. These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of viral replication.[15]
-
Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with different concentrations of the test compounds.
-
Incubation: The plates are incubated for a period of time, typically 3 days, to allow for HCV replication and the effect of the inhibitor to manifest.[15]
-
Lysis and Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured. A decrease in reporter activity corresponds to an inhibition of HCV replication.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT assay) is often performed on the same cells to ensure that the observed antiviral effect is not due to general cellular toxicity.[15]
-
Data Analysis: The EC50 (the concentration that inhibits 50% of viral replication) and CC50 (the concentration that causes 50% cytotoxicity) are calculated to determine the antiviral potency and selectivity index (CC50/EC50) of the compounds.
Conclusion
Derivatives of 2,2-difluoro-carboxylic acids and their analogues represent a versatile scaffold for the development of novel therapeutic agents. The examples highlighted in this guide demonstrate their potential in both oncology and virology. The anticancer activity of difluorophenyl-pyrrolidine-carboxylic acid derivatives and the potent antiviral effects of difluorinated nucleoside analogues underscore the value of incorporating gem-difluoro moieties into drug candidates. Further exploration of this chemical space is warranted to identify new compounds with improved efficacy and safety profiles. The detailed experimental protocols provided herein offer a foundation for the continued investigation and comparison of these promising therapeutic agents.
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and antiviral evaluation of novel 2',2'-difluoro 5'-norcarbocyclic phosphonic acid nucleosides as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 10. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'-fluorocytidine and 4'-azido-2'-dideoxy-2',2'-difluorocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of new N(4)-Substituted 2'-deoxy-2'-fluoro-4'-azido cytidine derivatives as potent anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 14. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 15. pubcompare.ai [pubcompare.ai]
- 16. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 18. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 19. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2,2-Difluoro-4-methylpentanoic Acid: A Comprehensive Guide
For Immediate Reference: Treat 2,2-Difluoro-4-methylpentanoic acid as a corrosive and halogenated hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All disposal procedures must comply with local, regional, and national environmental regulations.
This guide provides detailed procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Given its chemical structure as a halogenated carboxylic acid, specific handling and disposal protocols are required.
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from analogous compounds, such as 2-Fluoro-4-methylpentanoic acid and other fluorinated carboxylic acids, indicate that this substance should be handled as a hazardous material.
Assumed Hazards:
-
Corrosive: Likely to cause severe skin burns and eye damage.[1][2][3]
-
Respiratory Tract Irritation: Vapors may be corrosive to the respiratory tract.
-
Environmental Hazard: May be harmful to aquatic life.
Required Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles with a face shield.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Check glove manufacturer data for compatibility.[3] |
| Body Protection | Lab coat, closed-toe shoes, and additional protective clothing as needed to prevent skin contact.[4] |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood.[4] If vapors are expected, a respirator may be necessary. |
Waste Collection and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[5][6]
Step-by-Step Collection Protocol:
-
Designate a Waste Container:
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[7][8]
-
The label must include:
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[8][9]
-
The date when the first drop of waste is added.[7]
-
The name of the principal investigator and the laboratory location (building and room number).[7]
-
An indication of the hazards (e.g., "Corrosive," "Halogenated Waste").[7]
-
-
-
Segregate the Waste:
-
Store the waste container in a designated, secure area for hazardous waste.[5]
-
Crucially, this is a halogenated organic compound. It must be kept separate from non-halogenated solvent waste.[9][10] Mixing these waste streams can complicate and increase the cost of disposal, as halogenated waste requires specific treatment like incineration.[10]
-
Store away from incompatible materials such as strong bases or oxidizing agents.[4]
-
Use secondary containment (like a spill tray) to capture any potential leaks.[6][8]
-
-
Container Management:
Spill and Emergency Procedures
In the event of a spill, immediate and safe response is paramount.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Control Vapors: Ensure adequate ventilation. If the spill is large, do not attempt to clean it up without proper respiratory protection.
-
Containment: For small spills, use a liquid-absorbent material that is compatible with acids (e.g., vermiculite, sand, or a commercial acid spill kit). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The spill cleanup materials are also considered hazardous waste and must be disposed of accordingly.
Final Disposal Protocol
The final disposal of this compound must be handled by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) office.
Experimental Protocol for Waste Pickup Preparation:
-
Finalize Labeling: Ensure the hazardous waste label is complete and accurate. If multiple chemicals are in the container, list all components.[7]
-
Secure Container: Tightly seal the container cap. Ensure the exterior of the container is clean and free of contamination.
-
Schedule Pickup: Contact your institution's EHS office to schedule a waste pickup.[7][8] Provide them with all necessary information about the waste.
-
Documentation: Complete any required waste manifest forms provided by the EHS office.
Disposal Method: Due to the stable carbon-fluorine bonds in fluorinated organic compounds, the preferred disposal method is high-temperature incineration.[10][11][12] This process is designed to achieve complete destruction of the compound.[12] Landfilling in a hazardous waste landfill is another possibility but is less ideal as it only contains the substance.[11]
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling 2,2-Difluoro-4-methylpentanoic Acid
This guide provides crucial safety and logistical information for the handling and disposal of 2,2-Difluoro-4-methylpentanoic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this chemical.
Hazard Identification and Risk Assessment
Assumed Hazards:
-
May be harmful if swallowed or inhaled.[1]
-
Corrosive to the respiratory tract.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Safety goggles with side shields.[3][4] | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[5][6] | Standard lab coat.[6] | Not generally required if handled in a certified chemical fume hood. |
| High-Volume Handling or Transfers Outside a Fume Hood | Chemical splash goggles and a face shield.[7][8][9] | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[5][6] | Chemical-resistant apron or coveralls over a lab coat.[5][8][9][10] | A respirator with an appropriate cartridge may be necessary based on a risk assessment.[5][9][10][11] |
| Emergency Spill Response | Chemical splash goggles and a face shield.[12][8][9] | Heavy-duty chemical-resistant gloves. | Full-body chemical-resistant suit.[4][10] | Self-contained breathing apparatus (SCBA) may be required for large spills. |
Note: Always inspect PPE for damage before each use and ensure gloves are of the correct material and thickness for the duration of the task.[8]
Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for preventing accidents and ensuring a safe laboratory environment.
3.1. Engineering Controls:
-
Chemical Fume Hood: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[7][12]
-
Ventilation: Ensure the laboratory is well-ventilated.[8][11]
-
Eyewash Stations and Safety Showers: An eyewash station and emergency shower must be readily accessible in the immediate work area.[12][8]
3.2. Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.[13]
-
When preparing solutions, always add acid to the solvent slowly. Never add solvent to the acid.[12]
-
Use corrosion-resistant tools and equipment.[11]
3.3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[8][14]
-
Use secondary containment to prevent spills.[11]
-
Ensure containers are clearly labeled with the chemical name and associated hazards.[8]
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to protect the environment and comply with regulations.
4.1. Waste Segregation:
-
As a fluorinated organic compound, this compound is classified as a halogenated organic waste .[16][17]
-
Collect all waste containing this acid in a designated, properly labeled, and sealed container for halogenated organic waste.[15][18]
-
Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[17][19]
4.2. Container Management:
-
Use only approved, chemical-resistant waste containers.[11][17]
-
Keep waste containers closed except when adding waste.[15][18]
-
Label waste containers clearly with "Hazardous Waste," the chemical name, and a list of all components.[18][19]
4.3. Disposal Procedure:
-
Follow your institution's hazardous waste disposal guidelines.
-
Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal.[15]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
5.1. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][12][14]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][12][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][14]
5.2. Spill Response:
-
Small Spills (in a fume hood):
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS or emergency response team immediately.[15]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. safeti.com [safeti.com]
- 8. chemsafe.ie [chemsafe.ie]
- 9. trimaco.com [trimaco.com]
- 10. falseguridad.com [falseguridad.com]
- 11. youtube.com [youtube.com]
- 12. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. bucknell.edu [bucknell.edu]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. 7.2 Organic Solvents [ehs.cornell.edu]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



